2-Fluoro-6-methylbenzaldehyde
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-fluoro-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBJWPZBBMKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556871 | |
| Record name | 2-Fluoro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117752-04-2 | |
| Record name | 2-Fluoro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Fluoro-6-methylbenzaldehyde is a key aromatic aldehyde that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a methyl group ortho to the aldehyde functionality, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and typical reactions, to empower researchers in their scientific endeavors.
Molecular and Physicochemical Properties
This compound is a colorless to faint yellow liquid at room temperature.[1] A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO | |
| Molecular Weight | 138.14 g/mol | |
| Appearance | Clear, faint yellow liquid | [1] |
| Density | 1.151 g/mL at 20 °C | |
| Boiling Point | Not explicitly stated, but related compounds suggest a high boiling point. | |
| Refractive Index | n20/D 1.525 | |
| Solubility | While specific data for this compound is not readily available, structurally similar compounds like 2-methylbenzaldehyde are soluble in common organic solvents such as ethanol, ether, and chloroform, and moderately soluble in water.[2] It is anticipated that this compound exhibits similar solubility characteristics. |
Molecular Structure:
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.
-
Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The coupling with the adjacent fluorine atom will further split these signals.
-
Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The aldehydic carbonyl carbon will give a signal in the highly deshielded region of δ 190-200 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the δ 110-165 ppm range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Methyl Carbon (CH₃): The methyl carbon signal is expected to appear in the upfield region, around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehydic C-H stretch, appearing around 2820 cm⁻¹ and 2720 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band is anticipated in the 1000-1300 cm⁻¹ range.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 138.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen radical (-H•): A prominent peak at m/z = 137.
-
Loss of the formyl group (-CHO•): A fragment at m/z = 109.
-
Loss of carbon monoxide (-CO): A peak at m/z = 110.
-
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 2-fluoro-6-methyltoluene.
Reaction Pathway:
Caption: General oxidation pathway for the synthesis.
Experimental Protocol: Oxidation of 2-Fluoro-6-methyltoluene
This protocol is a general representation and should be optimized for specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methyltoluene (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Addition of Oxidizing Agent: Slowly add a suitable oxidizing agent, such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂), to the stirred solution. The reaction is often exothermic, and the temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water and extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Synthetic Applications
The aldehyde functional group in this compound is the primary site of its chemical reactivity, undergoing a variety of transformations that are fundamental in organic synthesis.
Grignard Reaction
The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an organomagnesium halide to the carbonyl group, yielding secondary alcohols.[3][4][5][6]
Reaction Scheme:
Caption: General scheme of a Grignard reaction.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[7][8][9][10][11]
Reaction Scheme:
Caption: General scheme of a Wittig reaction.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.[12][13][14]
Reaction Workflow:
Caption: Workflow for reductive amination.
Safety and Handling
This compound is classified as a skin irritant.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H315 (Causes skin irritation)
-
Storage: Store in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique structural features and reactivity make it an important precursor for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its physical properties, spectroscopic characteristics, synthesis, and chemical reactivity to aid researchers in its effective and safe utilization.
References
- 1. Mass Spectra Fragmentation of Benzaldehyde Explain the fragmentation pat.. [askfilo.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. leah4sci.com [leah4sci.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
A Comprehensive Technical Guide to 2-Fluoro-6-methylbenzaldehyde: Structure, Properties, and Synthetic Utility
Executive Summary: This whitepaper provides an in-depth analysis of 2-Fluoro-6-methylbenzaldehyde (CAS No. 117752-04-2), a key fluorinated building block for researchers and professionals in drug development and fine chemical synthesis. We will explore its fundamental chemical identity, including its IUPAC name and detailed structure, and present its key physicochemical properties. This guide offers insights into its synthetic utility and characteristic reactivity, contextualized by the strategic importance of fluorinated aromatic compounds in modern medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its effective and safe application in a laboratory setting.
Molecular Identity and Chemical Structure
This compound is a disubstituted aromatic aldehyde. The strategic placement of a fluorine atom and a methyl group ortho to the aldehyde function imparts unique steric and electronic properties, making it a valuable intermediate for complex molecular architectures.
IUPAC Nomenclature and Identifiers
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also known by synonyms such as 6-Methyl-2-fluorobenzaldehyde[1]. For precise identification and data retrieval, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 117752-04-2 | [1][2][3] |
| Molecular Formula | C₈H₇FO | [1][2][3] |
| Molecular Weight | 138.14 g/mol | [1][2][3] |
| InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=C(C(=CC=C1)F)C=O | [1] |
Chemical Structure
The structure consists of a central benzene ring functionalized with an aldehyde group (-CHO). A fluorine atom is located at the C2 position and a methyl group (-CH₃) at the C6 position, both immediately adjacent to the aldehyde. This ortho-substitution pattern is crucial to its chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically supplied as a colorless to yellow liquid. Its physical properties are essential for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source |
| Physical State | Liquid | [2][3] |
| Appearance | Colorless to yellow | [2] |
| Density | 1.151 g/mL at 20 °C | [2][3] |
| Boiling Point | 200.5 °C at 760 mmHg | [2] |
| Flash Point | 82.5 °C | [2] |
| Refractive Index | n20/D 1.525 | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Reactivity
While specific, published synthetic routes for this compound are not abundant, its preparation can be logically inferred from established methods for analogous ortho-dihalo- and alkyl-halobenzaldehydes. A common and effective strategy involves the selective oxidation of the corresponding toluene derivative.
Exemplar Synthetic Workflow
The synthesis would logically start from 2-fluoro-6-methyltoluene. The critical step is the oxidation of the methyl group to an aldehyde without affecting the aromatic ring or the sensitive fluoro substituent. Methods used for similar transformations, such as the oxidation of 2-chloro-6-fluorotoluene, provide a reliable blueprint[4]. Another analogous method is the Kornblum oxidation of a benzyl bromide intermediate, which has been successfully applied to the synthesis of 2-bromo-6-fluorobenzaldehyde[5].
The following diagram illustrates a plausible two-step synthetic pathway via a benzyl bromide intermediate.
Caption: Plausible synthetic pathway for this compound.
Detailed Protocol: Kornblum Oxidation (Exemplar)
This protocol is adapted from the synthesis of the bromo-analogue and represents a trustworthy method for this class of transformation[5].
-
Intermediate Preparation (Bromination): Dissolve 2-fluoro-6-methyltoluene in a suitable non-polar solvent (e.g., carbon tetrachloride). Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Irradiate with a light source while heating to reflux until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-fluoro-6-methylbenzyl bromide.
-
Oxidation: Add the crude benzyl bromide to a flask containing dimethyl sulfoxide (DMSO) and a mild base such as sodium bicarbonate[5].
-
Reaction: Heat the mixture (e.g., to 70-100 °C) and monitor the reaction progress by TLC or GC until the intermediate is consumed[5]. The DMSO acts as both the solvent and the oxidant in this reaction.
-
Purification: Pour the cooled reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the aldehyde group, a versatile functional handle for numerous transformations, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons reactions: To generate alkenes.
-
Grignard and Organolithium additions: To produce secondary alcohols.
-
Oxidation: To synthesize the corresponding 2-fluoro-6-methylbenzoic acid.
The ortho-fluoro and methyl groups sterically hinder the aldehyde, which can influence reaction rates and may require more forcing conditions compared to unhindered benzaldehydes. Electronically, the fluorine atom is electron-withdrawing, which can increase the electrophilicity of the aldehyde carbon.
Applications in Research and Drug Development
This compound is categorized as a fluorinated organic building block, a class of compounds of immense interest to the pharmaceutical and agrochemical industries[3][6][7].
-
Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. This compound serves as a precursor for more complex heterocyclic and carbocyclic systems that are scaffolds for novel therapeutics[7][8]. The aldehyde provides a reactive site for building out molecular complexity.
-
Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are pivotal in modern agrochemicals, contributing to increased potency and favorable environmental profiles[9]. This aldehyde can be used to synthesize novel pesticides and herbicides.
Safety and Handling
Proper handling is crucial due to the hazardous nature of the compound. It is classified as a skin irritant.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| GHS Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | [1] |
Recommended Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[10][11].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[2][10].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition[3][10]. Recommended storage is at 2-8°C in an inert atmosphere[3][6].
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its unique substitution pattern offers a valuable tool for medicinal chemists and material scientists aiming to construct complex, fluorinated molecules. A thorough understanding of its properties, synthetic access, and reactivity, combined with stringent adherence to safety protocols, will enable researchers to fully leverage the capabilities of this versatile building block.
References
- 1. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 2-氟-6-甲基苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 117752-04-2|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Fluoro-6-chloro benzaldehyde|387-45-1--Honovo Chemical Co.,Ltd. [honovochem.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: A Strategic Building Block in Modern Synthesis
An In-Depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde (CAS: 117752-04-2)
This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the fields of pharmaceutical and materials science synthesis. Its unique substitution pattern—featuring a sterically hindered aldehyde, an activating methyl group, and an electron-withdrawing fluorine atom—imparts a distinct reactivity profile that is highly sought after by medicinal and synthetic chemists. The presence of fluorine is particularly significant; it is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application, tailored for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development.
Molecular and Physical Properties
The core attributes of this compound are summarized below. This data is essential for accurate reaction stoichiometry, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 117752-04-2 | [2][3][4] |
| Molecular Formula | C₈H₇FO | [2][3][4] |
| Molecular Weight | 138.14 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid | [2] |
| Density | 1.151 g/mL at 20 °C | [2] |
| Boiling Point | 200.5 °C at 760 mmHg | [2] |
| Refractive Index | n20/D 1.525 | |
| Flash Point | 82.5 °C | [2] |
| InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N | [3] |
| SMILES String | Cc1cccc(F)c1C=O |
Structural Representation
The two-dimensional structure of the molecule highlights the ortho-relationship of the fluoro and methyl substituents relative to the aldehyde group.
Caption: 2D Structure of this compound.
Expected Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), and a singlet for the methyl group (CH₃) will be observed in the upfield region (δ 2.0-2.5 ppm).
-
¹³C NMR: The carbon spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde at δ > 190 ppm. Aromatic carbons will resonate between δ 110-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The methyl carbon will appear upfield around δ 15-25 ppm.[5]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1700-1720 cm⁻¹. Other key peaks include C-H stretching for the aldehyde proton (a pair of peaks around 2720 and 2820 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-F stretching (1000-1300 cm⁻¹).
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 138. Plausible fragment ions would include [M-H]⁺ (m/z 137) and [M-CHO]⁺ (m/z 109), corresponding to the loss of a hydrogen atom and the formyl group, respectively.[6][7]
Part 2: Synthesis and Purification
As a specialized building block, the synthesis of this compound requires carefully controlled conditions. The following represents a plausible synthetic approach based on established methods for related compounds.[8][9]
Representative Synthesis: Oxidation of 2-Fluoro-6-methyltoluene
The most direct route involves the selective oxidation of the methyl group of the corresponding toluene precursor.
Caption: General workflow for the synthesis of this compound.
Protocol Causality: The choice of oxidizing agent is critical. Strong, non-selective agents risk over-oxidation to the carboxylic acid. Milder reagents like manganese dioxide (MnO₂) or controlled catalytic oxidation are often preferred to isolate the aldehyde. The reaction must be carefully monitored (e.g., by GC-MS) to determine the optimal reaction time and prevent byproduct formation.
Purification Protocol: Vacuum Distillation
Given its liquid form and relatively high boiling point, vacuum distillation is an effective method for purifying the crude product from non-volatile impurities and residual starting material.[10]
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Transfer the crude reaction mixture to the distillation flask. Add boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually reduce the pressure using a vacuum pump connected through a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the head temperature closely. Collect the fraction that distills at the expected boiling point under the applied pressure. The precursor, 2-fluoro-6-methyltoluene, has a lower boiling point and will distill first.
-
Validation: Analyze the collected fraction using GC-MS or NMR to confirm purity and identity.
Part 3: Analytical Quality Control
Ensuring the purity and identity of this compound is paramount for its use in sensitive applications like drug synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for quality control.[11][12]
Comparative Overview of Analytical Methods
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal, as the compound is volatile and thermally stable. | Suitable, but may require derivatization for enhanced UV detection if trace analysis is needed. |
| Primary Use | Purity assessment and profiling of volatile impurities. | Purity and impurity profiling, especially for non-volatile or thermally labile byproducts. |
| Common Detector | Flame Ionization Detector (FID) for quantitation; Mass Spectrometer (MS) for identification. | Diode Array Detector (DAD) for spectral confirmation and quantitation. |
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a self-validating system for confirming both the identity (via MS) and purity (via GC peak area) of the compound.[6][12]
-
Sample Preparation: Accurately prepare a ~100 ppm solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A mid-polarity column such as a DB-624 (30 m x 0.25 mm, 1.4 µm) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature 80°C, hold for 1 minute. Ramp at 10°C/min to 220°C, hold for 5 minutes.
-
MS Detector: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 m/z.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and by confirming its mass spectrum against the expected fragmentation pattern (parent ion at m/z 138).
-
Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Standard workflow for GC-MS quality control analysis.
Part 4: Reactivity and Synthetic Applications
The synthetic utility of this compound stems primarily from the reactivity of its aldehyde functional group. The ortho-fluoro and -methyl groups sterically hinder and electronically influence this reactivity, which can be leveraged for selective transformations.
-
Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds.[13]
-
Reductive Amination: It can be converted to the corresponding amine by reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Oxidation: The aldehyde can be oxidized to 2-fluoro-6-methylbenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: It can be reduced to 2-fluoro-6-methylbenzyl alcohol using reducing agents such as sodium borohydride.
Its role as a fluorinated building block makes it an attractive starting material for synthesizing complex molecules in drug discovery programs, where the 2-fluoro-6-methylphenyl moiety can be incorporated to fine-tune the pharmacological properties of a lead compound.[14][15]
Part 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a skin irritant.[3]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
GHS07 (
) | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[2][3] |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The recommended storage temperature is 2-8°C.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 117752-04-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 8. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methylbenzaldehyde
This guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-6-methylbenzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the fluorine and methyl groups on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable intermediate for accessing complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes with a focus on mechanistic understanding, practical considerations, and comparative analysis.
Introduction
This compound, with its distinct substitution pattern, presents both challenges and opportunities in organic synthesis. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group, positioned ortho to the aldehyde, create a unique electronic environment that influences reactivity and necessitates careful consideration of synthetic strategy. This guide will dissect three core pathways for the synthesis of this valuable compound, providing both theoretical grounding and practical insights.
Pathway 1: Ortho-lithiation and Formylation of 1-Fluoro-3-methylbenzene
This pathway leverages the directing effect of the fluorine atom to achieve regioselective formylation. The fluorine atom, being a powerful ortho-directing group for metalation, facilitates the deprotonation of the adjacent C2 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a suitable formylating agent to yield the target aldehyde. This method is often favored for its high regioselectivity and good yields.
Mechanistic Rationale
The success of this pathway hinges on the principle of Directed ortho-Metalation (DoM). The fluorine atom's lone pairs of electrons coordinate with the lithium cation of the organolithium reagent (e.g., n-butyllithium), increasing the acidity of the ortho-protons. This proximity effect directs the deprotonation to the C2 position, leading to the formation of a thermodynamically stable aryllithium species. Subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the formyl group at the lithiated position.
Experimental Protocol
Step 1: Ortho-lithiation of 1-Fluoro-3-methylbenzene
-
To a solution of 1-fluoro-3-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added a solution of n-butyllithium (1.1 eq., typically 2.5 M in hexanes).
-
The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation. The formation of the aryllithium species can often be observed by a color change.
Step 2: Formylation
-
To the cold (-78 °C) solution of the aryllithium intermediate, anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Pathway 1: Ortho-lithiation and Formylation.
Pathway 2: Synthesis via Oxidation of 2-Fluoro-6-methylbenzyl Alcohol
This two-step approach involves the initial synthesis of 2-fluoro-6-methylbenzyl alcohol, followed by its oxidation to the corresponding aldehyde. This pathway offers flexibility in the choice of oxidizing agent, allowing for the selection of mild and selective conditions to avoid over-oxidation to the carboxylic acid.
Step 2a: Synthesis of 2-Fluoro-6-methylbenzyl Alcohol
A reliable method for the synthesis of the precursor alcohol is the Grignard reaction. Starting from a suitably substituted bromobenzene, the Grignard reagent is formed and subsequently reacted with formaldehyde.
Sub-step 2a-1: Synthesis of 2-Bromo-3-fluorotoluene
This starting material can be prepared from commercially available 3-fluoro-2-methylaniline via a Sandmeyer reaction.
Sub-step 2a-2: Grignard Reaction
-
Magnesium turnings (1.2 eq.) are activated in a flame-dried flask under an inert atmosphere.
-
A solution of 2-bromo-3-fluorotoluene (1.0 eq.) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.
-
The reaction mixture is stirred at reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
The Grignard solution is cooled to 0 °C, and dry formaldehyde gas (generated by the depolymerization of paraformaldehyde) is bubbled through the solution. Alternatively, a solution of paraformaldehyde in THF can be added.[1][2]
-
After the addition is complete, the reaction is stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields 2-fluoro-6-methylbenzyl alcohol.
Step 2b: Oxidation of 2-Fluoro-6-methylbenzyl Alcohol
Several mild oxidation methods are suitable for this transformation, including the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4][5][6][7] These methods are known for their high yields and compatibility with a wide range of functional groups.
Swern Oxidation Protocol [5][7]
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, is added dimethyl sulfoxide (DMSO, 2.0 eq.) dropwise.
-
After stirring for 15 minutes, a solution of 2-fluoro-6-methylbenzyl alcohol (1.0 eq.) in DCM is added slowly.
-
The reaction is stirred at -78 °C for 30-60 minutes.
-
Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides this compound.
Dess-Martin Periodinane (DMP) Oxidation Protocol [3][4][8]
-
To a solution of 2-fluoro-6-methylbenzyl alcohol (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.2 eq.).
-
The reaction is stirred at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The mixture is stirred vigorously until the layers are clear.
-
The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography affords the desired aldehyde.
Caption: Pathway 2: Synthesis via Oxidation.
Pathway 3: Direct Formylation of 1-Fluoro-3-methylbenzene via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃). The regioselectivity of this reaction on 1-fluoro-3-methylbenzene is governed by the competing directing effects of the methyl and fluoro substituents.
Mechanistic Considerations and Regioselectivity
Both the methyl group and the fluorine atom are ortho, para-directing.[10][11][12][13] In 1-fluoro-3-methylbenzene:
-
The methyl group (an activating group) directs to positions 2, 4, and 6.
-
The fluorine atom (a deactivating group) directs to positions 2 and 4.
Position 2 is ortho to both groups, position 4 is para to the methyl group and ortho to the fluorine, and position 6 is ortho to the methyl group. The Vilsmeier reagent is a relatively bulky electrophile, which may favor attack at the less sterically hindered position. Furthermore, the strong electron-withdrawing inductive effect of the fluorine atom deactivates the adjacent ortho positions (2 and 4). Consequently, formylation is most likely to occur at position 6, which is activated by the methyl group and less sterically hindered and electronically deactivated compared to position 2. However, a mixture of isomers is possible, and the reaction conditions would need to be carefully optimized to favor the desired this compound.
Experimental Protocol
-
To a flask containing anhydrous DMF (3.0 eq.) at 0 °C under an inert atmosphere, is added phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
1-Fluoro-3-methylbenzene (1.0 eq.) is added, and the reaction mixture is heated to 60-80 °C for several hours.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The resulting isomeric mixture is separated by careful column chromatography to isolate this compound.
Caption: Pathway 3: Vilsmeier-Haack Formylation.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Ortho-lithiation | Pathway 2: Oxidation of Alcohol | Pathway 3: Vilsmeier-Haack |
| Starting Material | 1-Fluoro-3-methylbenzene | 2-Bromo-3-fluorotoluene | 1-Fluoro-3-methylbenzene |
| Number of Steps | 1 (excluding workup) | 2 (Grignard + Oxidation) | 1 (excluding workup) |
| Regioselectivity | High | High | Moderate to Low |
| Key Reagents | n-Butyllithium, DMF | Magnesium, Formaldehyde, Oxidizing Agent (e.g., DMP, Swern) | DMF, POCl₃ |
| Reaction Conditions | Cryogenic (-78 °C) | Grignard: Reflux; Oxidation: Mild (rt or -78 °C) | Elevated temperatures (60-80 °C) |
| Potential Yield | Good to Excellent | Good to Excellent | Moderate (due to isomer formation) |
| Advantages | High regioselectivity, direct C-H functionalization. | Use of well-established, reliable reactions; flexibility in oxidant choice. | Utilizes common and inexpensive reagents. |
| Disadvantages | Requires strictly anhydrous and inert conditions; use of pyrophoric reagents. | Multi-step synthesis; preparation of the starting bromide may be required. | Potential for isomeric mixtures requiring difficult separation. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The Ortho-lithiation and Formylation route (Pathway 1) offers the most direct and regioselective approach, making it a highly attractive option for targeted synthesis. The Oxidation of 2-Fluoro-6-methylbenzyl Alcohol (Pathway 2) provides a robust and reliable, albeit longer, alternative with the benefit of employing well-understood and mild oxidation techniques. The Vilsmeier-Haack Reaction (Pathway 3) presents a classical method that may be suitable for larger-scale synthesis if the separation of potential isomers can be efficiently managed.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. A thorough understanding of the underlying mechanisms and practical considerations outlined in this guide will empower scientists to make informed decisions in their synthetic endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 12. Directing Effects | ChemTalk [chemistrytalk.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis, characterization, and application of 2-Fluoro-6-methylbenzaldehyde. We will delve into its core molecular attributes, plausible synthetic routes, predicted spectroscopic signatures, and its potential as a strategic building block in medicinal chemistry.
Section 1: Core Molecular Attributes
This compound is a disubstituted aromatic aldehyde. The presence of a fluorine atom and a methyl group ortho to the aldehyde functionality imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO | --INVALID-LINK-- |
| Molecular Weight | 138.14 g/mol | --INVALID-LINK-- |
| CAS Number | 117752-04-2 | --INVALID-LINK-- |
| Canonical SMILES | CC1=C(C(=CC=C1)F)C=O | --INVALID-LINK-- |
| InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N | --INVALID-LINK-- |
Section 2: Physicochemical and Safety Data
Understanding the physical properties and safety profile of a reagent is critical for its effective and safe handling in a laboratory setting.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid | --INVALID-LINK-- |
| Density | 1.151 g/mL at 20 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.525 | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
| GHS Pictogram | GHS07 (Exclamation mark) | --INVALID-LINK-- |
| Hazard Statement(s) | H315: Causes skin irritation | --INVALID-LINK-- |
| Precautionary Statement(s) | P264, P280, P302+P352, P332+P313 | --INVALID-LINK-- |
Section 3: Synthesis and Mechanistic Insights
While multiple routes to substituted benzaldehydes exist, a common and effective method is the selective oxidation of the corresponding methyl group on the toluene precursor. For this compound, the logical precursor is 2-fluoro-6-methyltoluene. Oxidation using manganese dioxide (MnO₂) in acidic medium is a well-established method for the conversion of benzylic methyl groups to aldehydes, often minimizing over-oxidation to the carboxylic acid.[1][2]
The reaction proceeds via a radical mechanism where MnO₂ acts as the oxidizing agent. The acidic environment facilitates the process. The selectivity for the aldehyde is enhanced because the aldehyde product is typically less reactive than the starting toluene under these conditions and can be removed from the reaction mixture by methods like steam distillation to prevent further oxidation.[1]
Figure 1: Proposed workflow for the synthesis of this compound.
Section 4: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are influenced by the electronic effects of the aldehyde (electron-withdrawing), fluorine (electron-withdrawing, strong C-F and H-F coupling), and methyl (electron-donating) groups.[3][4]
¹H NMR: The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.
¹³C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents and C-F coupling. The carbon directly bonded to fluorine (C2) will show a large one-bond C-F coupling constant.[5][6]
| Data Type | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | ~10.2 | (s, 1H, -CHO): Aldehydic proton, deshielded by the carbonyl group. |
| ~7.6 - 7.8 | (m, 1H, Ar-H): Aromatic proton para to the fluorine. | |
| ~7.1 - 7.3 | (m, 2H, Ar-H): Remaining aromatic protons, showing complex splitting. | |
| ~2.5 | (s, 3H, -CH₃): Methyl protons. | |
| ¹³C NMR | ~191 | (d, C=O): Aldehyde carbonyl, doublet due to coupling with ortho-fluorine. |
| ~162 (d, ¹JCF ≈ 250 Hz) | (C-F): Carbon directly bonded to fluorine, large one-bond coupling. | |
| ~135-140 | (Ar-C): Quaternary aromatic carbons (C1, C6). | |
| ~125-135 | (Ar-CH): Aromatic methine carbons. | |
| ~20 | (-CH₃): Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde, expected around 1700-1715 cm⁻¹ .
-
Aldehydic C-H Stretch: Two weak to medium bands are characteristic for the C-H bond of an aldehyde, typically appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .
-
Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).
-
C-F Stretch: A strong band in the fingerprint region, typically between 1200-1250 cm⁻¹ .
Section 5: Applications in Medicinal Chemistry and Drug Development
Fluorinated organic molecules are of paramount importance in modern drug discovery. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[7] this compound serves as a versatile building block for introducing the ortho-fluoro-methyl-phenyl motif into larger, more complex molecules.
While direct applications are proprietary, the utility of this structural motif can be inferred from its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This acid is a key building block for an advanced epidermal growth factor receptor (EGFR) inhibitor and for the synthesis of Avacopan, a drug used to treat ANCA-associated vasculitis.[7][8] This strongly suggests that this compound is a strategic precursor for the synthesis of analogous active pharmaceutical ingredients (APIs).
The aldehyde functionality is highly reactive and serves as a synthetic handle for numerous transformations, including:
-
Knoevenagel Condensation: A base-catalyzed reaction with active methylene compounds to form C=C bonds, a cornerstone of drug synthesis.
-
Reductive Amination: Conversion to amines for coupling with other fragments.
-
Wittig Reaction: Formation of alkenes.
-
Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol, respectively.
Figure 2: General mechanism of a Knoevenagel condensation involving this compound.
Section 6: Experimental Protocols
The following is a representative, self-validating protocol for the synthesis of this compound based on established chemical transformations.[1][2]
Protocol: Oxidation of 2-Fluoro-6-methyltoluene
Materials:
-
2-Fluoro-6-methyltoluene (1.0 eq)
-
Manganese Dioxide (MnO₂, activated, ~2.5 eq)
-
Sulfuric Acid (60-65% aqueous solution)
-
Toluene (as co-solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
Charging Flask: To the flask, add 2-fluoro-6-methyltoluene (1.0 eq), toluene (as a co-solvent, approx. 3 volumes relative to the starting material), and the 65% sulfuric acid solution (approx. 7 volumes).
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 40°C using a heating mantle.
-
Addition of Oxidant: Slowly add activated manganese dioxide (2.5 eq) in portions over 30-60 minutes. The reaction is exothermic; maintain the temperature at 40-45°C by controlling the rate of addition and using a water bath for cooling if necessary.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by the disappearance of the black MnO₂ solid and the formation of a lighter-colored manganese sulfate mixture. A sample can be withdrawn, worked up, and analyzed by GC-MS or TLC to check for the consumption of the starting material. Continue stirring at 40°C for 4-6 hours after the addition is complete, or until monitoring indicates completion.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Arrange the apparatus for steam distillation. Steam distill the mixture to co-distill the unreacted toluene and the product, this compound. Collect the cloudy distillate.
-
Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any traces of benzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the DCM and toluene.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product.
References
- 1. Sciencemadness Discussion Board - toluene --> benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Toluene to Benzaldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. ossila.com [ossila.com]
Spectroscopic data for 2-Fluoro-6-methylbenzaldehyde (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-methylbenzaldehyde
This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 117752-04-2), a substituted aromatic aldehyde of interest in synthetic chemistry and drug development.[1][2] As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first-principle spectroscopic theory to present a robust, predictive profile. This approach serves as a powerful tool for researchers in verifying synthesis, identifying impurities, and elucidating structure.
The unique arrangement of an aldehyde, a fluorine atom, and a methyl group on the aromatic ring creates a distinct spectroscopic fingerprint.[3] Understanding this signature is paramount for its application in complex molecular synthesis.
Molecular Structure and Spectroscopic Overview
The structure of this compound (C₈H₇FO, Molecular Weight: 138.14 g/mol ) forms the basis for all spectroscopic interpretation. The following diagram illustrates the IUPAC numbering used for subsequent spectral assignments.[4]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule. For a compound like this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ~7.26 ppm), which is unlikely to interfere with the aromatic signals of the analyte. Tetramethylsilane (TMS) is used as the internal standard, establishing the 0 ppm reference point for the chemical shift scale.[5]
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aldehydic, aromatic, and methyl protons. The electronegative fluorine atom and the electron-donating methyl group significantly influence the chemical shifts of the nearby aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.4 | Singlet (s) | - | Aldehyde proton (1H, -CHO) |
| ~7.4-7.6 | Triplet of triplets (tt) | J(H,H) ≈ 7-8, J(H,F) ≈ 4-5 | Aromatic Proton (1H, H4) |
| ~7.0-7.2 | Multiplet (m) | - | Aromatic Protons (2H, H3 & H5) |
| ~2.6 | Singlet (s) | - | Methyl Protons (3H, -CH₃) |
-
Aldehydic Proton (H-ald): This proton appears as a sharp singlet far downfield (~10.4 ppm) due to the strong deshielding effect of the carbonyl group. It typically shows no coupling to other protons.
-
Aromatic Protons (H3, H4, H5): The aromatic region will be complex. The H4 proton, being para to the aldehyde, is expected to be the most downfield of the aromatic signals. It will be split into a triplet by its two ortho neighbors (H3 and H5) and further split into a triplet by the meta fluorine atom (four bonds away). The H3 and H5 protons will have different chemical environments and will likely appear as a complex multiplet due to ortho, meta, and H-F couplings.
-
Methyl Protons (H8): The protons of the methyl group are not adjacent to any other protons, so they will appear as a sharp singlet at approximately 2.6 ppm.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The presence of fluorine introduces carbon-fluorine (C-F) coupling, which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc. in Hz) | Assignment |
| ~189 | Doublet (d) | ³JCF ≈ 3-5 Hz | C7 (C=O) |
| ~162 | Doublet (d) | ¹JCF ≈ 250 Hz | C2 (C-F) |
| ~141 | Doublet (d) | ²JCF ≈ 10-15 Hz | C6 (C-CH₃) |
| ~135 | Singlet (s) | - | C4 |
| ~128 | Doublet (d) | ³JCF ≈ 3-5 Hz | C5 |
| ~125 | Doublet (d) | ²JCF ≈ 20-25 Hz | C1 (C-CHO) |
| ~118 | Doublet (d) | ⁴JCF ≈ 1-3 Hz | C3 |
| ~20 | Doublet (d) | ³JCF ≈ 3-5 Hz | C8 (-CH₃) |
-
Carbonyl Carbon (C7): This carbon is highly deshielded and appears far downfield, characteristic of an aldehyde.[6] It will exhibit a small coupling to the fluorine atom.
-
Fluorine-Bound Carbon (C2): The most prominent feature will be the C2 signal, which appears as a large doublet due to direct one-bond coupling (¹JCF) with fluorine, typically around 250 Hz.[7]
-
Other Aromatic Carbons: All other carbons in the ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), providing valuable data for unambiguous assignment, often requiring 2D NMR experiments for full confirmation.[8]
-
Methyl Carbon (C8): The methyl carbon appears upfield and will also exhibit a small three-bond coupling to the fluorine.
Protocol & Workflow: NMR Data Acquisition
The following workflow ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: The Choice of ATR for Sample Analysis
For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR method.[9] It requires minimal sample preparation—just a single drop—eliminating the need for solvents or KBr pellets, which can introduce contaminants or obscure spectral regions.[10] This ensures a clean, fast, and reproducible measurement.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3080 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2860, ~2760 | Medium, sharp | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1705 | Strong, sharp | C=O Stretch | Aldehyde (Carbonyl) |
| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-F Stretch | Aryl-Fluoride |
-
Diagnostic Aldehyde Peaks: The two most important diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1705 cm⁻¹ and the characteristic pair of C-H stretching bands (a Fermi doublet) near 2860 and 2760 cm⁻¹. The presence of both features is a strong confirmation of the aldehyde group.[11]
-
Aromatic and Fluoro Groups: The aromatic C=C stretching vibrations appear in the 1600-1470 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is expected for the C-F bond stretch, confirming the presence of the fluorine substituent.
Protocol: FT-IR Data Acquisition via ATR
-
Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with an appropriate solvent like isopropanol and allow it to dry completely. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Pressure Application: If using a pressure clamp, lower it to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with a solvent-wetted wipe after analysis to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, small organic molecules.[12]
Expertise & Experience: Interpreting EI Fragmentation
In EI-MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺) and causing it to fragment in a predictable manner. The stability of the resulting fragments dictates the appearance of the mass spectrum. For substituted benzaldehydes, fragmentation is heavily influenced by the stability of the aromatic ring and the benzoyl cation.[13][14]
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Ion Formula | Identity / Origin |
| 138 | Moderate | [C₈H₇FO]⁺ | Molecular Ion (M⁺) |
| 137 | Strong | [C₈H₆FO]⁺ | M-1; Loss of aldehydic H• |
| 110 | Weak | [C₇H₆F]⁺ | M-28; Loss of CO |
| 109 | Strong | [C₇H₆F]⁺ | M-29; Loss of CHO• (benzoyl-type cation) |
| 83 | Moderate | [C₆H₄F]⁺ | Loss of CH₃• from m/z 109 |
-
Molecular Ion (M⁺): The peak at m/z 138 corresponds to the intact ionized molecule, confirming its molecular weight of 138.14 g/mol .[4]
-
M-1 Peak (m/z 137): The loss of the single aldehydic hydrogen radical is a very common fragmentation pathway for aldehydes, leading to a stable acylium ion. This peak is often prominent.
-
Loss of CHO (m/z 109): Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of a formyl radical (•CHO, 29 Da), yielding a fluorotolyl cation. This is expected to be a major fragment.
-
Other Fragments: Subsequent fragmentation of the m/z 109 ion, such as the loss of a methyl radical (15 Da), can lead to smaller fragments like the fluorophenyl cation at m/z 83.
Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Inlet Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, which vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, separating the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a 70 eV electron beam (standard for EI).[15]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and a computer generates the mass spectrum.
Conclusion
The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the identification and structural verification of this compound. The predicted data—a downfield aldehyde proton singlet in ¹H NMR, a large ¹JCF coupling in ¹³C NMR, a strong carbonyl stretch at ~1705 cm⁻¹ in IR, and a molecular ion at m/z 138 in mass spectrometry—collectively create a unique fingerprint. By following the outlined protocols and understanding the causal relationships behind the spectral features, researchers can confidently characterize this important chemical intermediate.
References
- 1. 117752-04-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-Fluoro-6-methylbenzaldehyde in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methylbenzaldehyde in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound (C₈H₇FO), a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. An understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification processes, and developing stable formulations. This document synthesizes theoretical principles with practical experimental guidance to empower researchers, scientists, and drug development professionals in their work with this compound.
Introduction to this compound
This compound is an aromatic aldehyde distinguished by the presence of a fluorine atom and a methyl group on the benzene ring, ortho to the aldehyde functional group.[1] Its molecular structure imparts a unique combination of polarity and lipophilicity, which dictates its behavior in various solvent systems. As a liquid at room temperature with a density of approximately 1.151 g/mL, its handling and dissolution are key procedural steps in its synthetic applications.[1] This guide will first establish a theoretical framework for predicting its solubility based on molecular interactions and then provide actionable protocols for its empirical determination.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3][4] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Molecular Structure and Intermolecular Forces
The structure of this compound features several key components that influence its solubility:
-
Aromatic Ring: The benzene core is nonpolar and contributes to van der Waals forces (specifically, London dispersion forces), favoring interactions with other nonpolar or aromatic solvents.
-
Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar, creating a significant dipole moment. This allows for strong dipole-dipole interactions with polar solvents.[5][6] While the aldehyde cannot donate a hydrogen bond, its oxygen atom can act as a hydrogen bond acceptor, enabling interactions with protic solvents.[6][7]
-
Fluorine and Methyl Groups: The electronegative fluorine atom enhances the molecule's overall polarity. The nonpolar methyl group slightly increases its lipophilicity.
The combination of these features results in a molecule of moderate overall polarity. Its primary intermolecular forces are London dispersion forces and dipole-dipole interactions.[2][5]
Predicted Solubility in Common Solvent Classes
Based on these structural characteristics, we can predict the solubility of this compound in various classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. In aliphatic solvents like hexane, interactions will be limited to weaker dispersion forces. In aromatic solvents like toluene, solubility will be enhanced due to favorable π-π stacking interactions between the benzene rings of the solute and solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform, DMSO): High solubility is predicted in these solvents. The strong dipole moments of both the solute and the solvent will lead to significant dipole-dipole interactions, promoting dissolution. Aromatic aldehydes have been shown to dissolve well in solvents like acetone and chloroform.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can engage in dipole-dipole interactions and can also act as hydrogen bond donors to the carbonyl oxygen of the benzaldehyde, further stabilizing the solute in solution. Lower-molecular-weight aldehydes are generally soluble in alcohols.[3]
-
Water: Poor solubility is predicted. While the aldehyde group can accept hydrogen bonds from water, the large, nonpolar aromatic ring is hydrophobic, making the overall process of dissolution in water energetically unfavorable.[9][10]
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for obtaining precise quantitative data. The gravimetric method is a reliable and straightforward technique for this purpose.[11]
Protocol: Gravimetric Method
This protocol details the steps to accurately measure the solubility of this compound in a chosen organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Desiccator
Safety Precautions: Always consult the Safety Data Sheet (SDS) for this compound and all solvents before starting.[12][13] this compound is known to cause skin irritation.[14] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[15][16]
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved liquid solute is necessary to ensure the solution is saturated.
-
Equilibration: Place the sealed flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Saturated Solution: Allow the mixture to settle. Carefully withdraw a known volume (e.g., 5.00 mL) of the clear, saturated supernatant using a pipette or syringe. To ensure no undissolved solute is transferred, pass the solution through a syringe filter into a pre-weighed (W1) evaporation dish.
-
Weighing the Solution: Immediately weigh the evaporation dish containing the filtered saturated solution (W2).
-
Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of this compound is approximately 200.5°C, so a lower temperature should be used.[13] A gentle stream of nitrogen can accelerate evaporation.
-
Final Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it (W3). Repeat the drying and weighing cycle until a constant weight is achieved.[11]
-
Calculation of Solubility:
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Data Summary and Interpretation
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their functional class and polarity.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Hexane | Nonpolar (Aliphatic) | Low to Medium | Interactions limited to weak London dispersion forces. |
| Toluene | Nonpolar (Aromatic) | Medium to High | Favorable π-π stacking interactions with the aromatic ring. |
| Diethyl Ether | Slightly Polar | Medium to High | Dipole-dipole interactions and good solvation of the nonpolar parts. |
| Dichloromethane | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Chloroform | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | High | Strong dipole-dipole interactions; can accept hydrogen bonds. |
| Acetone | Polar Aprotic | High | Very strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Methanol | Polar Protic | High | Strong dipole-dipole interactions and hydrogen bonding (acceptor). |
| Ethanol | Polar Protic | High | Strong dipole-dipole interactions and hydrogen bonding (acceptor). |
| Water | Polar Protic | Very Low | Hydrophobic effect of the large aromatic ring dominates. |
The relationship between solvent polarity and the predicted solubility of this moderately polar compound can be visualized as follows.
Caption: Predicted solubility trend versus solvent polarity.
Conclusion
The solubility of this compound is dictated by its moderately polar structure, featuring a polar aldehyde group and a larger, nonpolar substituted benzene ring. It is predicted to be highly soluble in a wide range of common polar aprotic and polar protic organic solvents, with moderate solubility in nonpolar solvents, particularly aromatic ones. Its solubility in water is expected to be negligible. For applications requiring precise solubility data, the provided gravimetric protocol offers a robust method for experimental determination. This comprehensive understanding of solubility is essential for the effective use of this compound in research and development.
References
- 1. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structure, Intermolecular Interactions and Applications of Enzaldehyde_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. rsisinternational.org [rsisinternational.org]
- 9. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Commercial Sourcing and Quality Verification of 2-Fluoro-6-methylbenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
In the landscape of modern medicinal chemistry and materials science, progress is often dictated by the availability and quality of specific molecular scaffolds. 2-Fluoro-6-methylbenzaldehyde (CAS 117752-04-2) is one such critical, yet unassuming, building block. Its unique substitution pattern—an aldehyde for synthetic elaboration, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group to impart steric influence—makes it a valuable precursor in the synthesis of complex molecules.[1][2] The reliability of any multi-step synthesis, however, hinges on the quality of its starting materials. This guide provides a field-proven framework for sourcing, evaluating, and verifying the quality of commercial this compound, ensuring that your research is built on a foundation of chemical integrity.
Chapter 1: Core Molecular Identity and Physicochemical Characteristics
Before initiating any procurement process, a thorough understanding of the target molecule's fundamental properties is paramount. This ensures unambiguous identification and informs handling and storage protocols.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_aldehyde [label="C", pos="2.5,0!"]; H_aldehyde [label="H", pos="3,-0.75!"]; O_aldehyde [label="O", pos="3,0.75!"]; C_methyl [label="C", pos="-2.5,0!"]; H1_methyl [label="H", pos="-3,0.75!"]; H2_methyl [label="H", pos="-3,-0.75!"]; H3_methyl [label="H", pos="-3.5,0!"]; F [label="F", pos="0,2.5!"]; H_aro1 [label="H", pos="-1.8,-1.8!"]; H_aro2 [label="H", pos="0,-2.5!"]; H_aro3 [label="H", pos="1.8,-1.8!"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- F [label=""]; C2 -- C_aldehyde [label=""]; C_aldehyde -- H_aldehyde [label=""]; C_aldehyde -- O_aldehyde [label="="]; C6 -- C_methyl [label=""]; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl;
// Aromatic Hydrogens C3 -- H_aro1; C4 -- H_aro2; C5 -- H_aro3;
// Positioning C1 [pos="0,2!"]; C2 [pos="1.73,1!"]; C3 [pos="1.73,-1!"]; C4 [pos="0,-2!"]; C5 [pos="-1.73,-1!"]; C6 [pos="-1.73,1!"]; } Figure 1: Chemical Structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 117752-04-2 | [3][4] |
| Molecular Formula | C₈H₇FO | [3][4] |
| Molecular Weight | 138.14 g/mol | [3][4] |
| Appearance | Liquid | [3][5] |
| Density | 1.151 g/mL at 20 °C | [3][5] |
| Refractive Index | n20/D 1.525 | [3][5] |
| Boiling Point | 200.5°C at 760 mmHg | [6] |
| SMILES String | Cc1cccc(F)c1C=O | [3] |
| InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N |[3] |
Chapter 2: Navigating the Commercial Supplier Landscape
Sourcing this compound requires a strategic approach. Suppliers range from large, well-known catalog companies to smaller, specialized synthesis labs. The choice of supplier often involves a trade-off between cost, availability, quality, and the level of documentation provided.
Supplier Tiers:
-
Tier 1: Major Global Distributors (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific): These suppliers typically offer high-quality material with comprehensive documentation, such as Certificates of Analysis (CoA).[3][7] They are reliable for research-scale quantities but may have higher costs.
-
Tier 2: Specialized Building Block Suppliers (e.g., Combi-Blocks, Apollo Scientific, BLD Pharm): These companies focus on providing a wide range of chemical intermediates for drug discovery and often offer competitive pricing.[8] Quality can be excellent, but diligence in reviewing batch-specific data is crucial.
-
Tier 3: Online Marketplaces and Custom Synthesis Organizations: Platforms like ChemicalBook and ChemUniverse connect buyers with numerous manufacturers.[6][9] These can be cost-effective for larger quantities, but require rigorous in-house quality control as documentation and batch consistency may vary.
Table 2: Representative Commercial Suppliers
| Supplier | Typical Purity Offered | Scale | Notes |
|---|---|---|---|
| Sigma-Aldrich (Merck) | 96% | Grams | Provides readily available CoA for different batches.[5] |
| Thermo Scientific (Alfa Aesar) | 97% | Grams | Strong documentation and brand reputation.[7] |
| BLD Pharm | >97% (Typical) | Grams to Kilograms | Offers access to NMR and other analytical data online.[8] |
Chapter 3: The Certificate of Analysis (CoA) - Your First Line of Defense
The CoA is a critical document that provides a summary of the quality control tests performed on a specific batch of the chemical. However, it should be treated as a starting point for verification, not the final word.
Key Parameters to Scrutinize on a CoA:
-
Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the structure of this compound.
-
Purity Assay: This is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity level of ≥96% is typical for research grades.[3][5]
-
Appearance: Should be consistent with the expected form, typically a liquid.[3]
Many reputable suppliers allow you to view a CoA for a specific batch number online before purchasing. This is a crucial step in pre-purchase evaluation.
Chapter 4: "Trust, but Verify" - Essential In-House QC Protocols
Regardless of the supplier's reputation, independent verification of identity and purity is a cornerstone of good scientific practice. It protects against batch-to-batch variability, mislabeled reagents, or degradation during transit. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose due to its ability to separate volatile impurities and provide definitive mass identification.[10][11]
Experimental Protocol: GC-MS Verification
Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.
1. Materials & Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC-grade)
-
2 mL GC vials with septa caps
-
Micropipettes
2. Sample Preparation:
-
Prepare a stock solution by accurately dissolving ~10 mg of the sample in 10 mL of solvent in a volumetric flask. This creates a ~1 mg/mL solution.
-
Transfer ~1.5 mL of the solution into a GC vial for analysis.
3. Instrumentation (Typical Parameters):
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness) is suitable.[12]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet: Split/splitless injector at 250°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-300.[13]
-
Source Temperature: 230°C.
-
4. Data Analysis & Interpretation:
-
Identity Confirmation: The primary peak in the total ion chromatogram (TIC) should produce a mass spectrum consistent with this compound. Look for the molecular ion ([M]⁺) at m/z = 138. The fragmentation pattern should also be consistent, with expected fragments like [M-H]⁺ at m/z 137 and fragments corresponding to the loss of CO (m/z 110).
-
Purity Assessment: Integrate all peaks in the TIC. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks. For research purposes, a purity of >95% is generally acceptable.
Chapter 5: Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5][15] The compound is classified as a skin irritant.[4][5] Avoid inhalation of vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15][16] Many suppliers recommend refrigerated storage (2-8°C) to minimize the potential for oxidation of the aldehyde group over time.[3][5][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion: A Foundation for Reproducible Science
The successful application of this compound in complex synthetic campaigns begins long before the first reaction is set up. It starts with a diligent and informed approach to sourcing and a rigorous, uncompromising commitment to quality verification. By understanding the commercial landscape, critically evaluating supplier data, and implementing routine in-house QC protocols, researchers can mitigate risks associated with reagent quality. This ensures that experimental outcomes are reliable, reproducible, and built upon a solid chemical foundation, ultimately accelerating the pace of discovery in drug development and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氟-6-甲基苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. H55228.06 [thermofisher.com]
- 8. 117752-04-2|this compound|BLD Pharm [bldpharm.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. downloads.ossila.com [downloads.ossila.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Fluoro-6-methylbenzaldehyde in Pharmaceutical Intermediate Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Fluoro-6-methylbenzaldehyde in Medicinal Chemistry
This compound is a key building block in modern pharmaceutical synthesis, valued for the unique combination of electronic and steric properties imparted by its substituted phenyl ring. The presence of a fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule. The ortho-methyl group, in turn, introduces steric hindrance that can influence the conformation of the final compound, potentially leading to increased selectivity for its biological target. Aldehydes are highly versatile functional groups that serve as crucial precursors for a wide array of more complex molecular architectures, particularly heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[1]
This document provides detailed application notes and a comprehensive protocol for the synthesis of a key pharmaceutical intermediate, 2-(2-fluoro-6-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one, from this compound. Quinazolinone scaffolds are of significant interest in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material's properties and safety hazards is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 117752-04-2 | [2] |
| Molecular Formula | C₈H₇FO | [2] |
| Molecular Weight | 138.14 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.151 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.525 | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety Information: this compound is classified as an irritant. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It causes skin irritation and serious eye irritation.[2]
Application: Synthesis of 2-(2-fluoro-6-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
This section details the synthesis of a dihydroquinazolinone intermediate, a versatile precursor for a range of biologically active molecules. The protocol is adapted from established methodologies for quinazolinone synthesis from benzaldehydes and anthranilamides.[3]
Scientific Rationale and Mechanistic Insight
The synthesis proceeds via a cyclocondensation reaction between this compound and 2-aminobenzamide. The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide. The subsequent intramolecular cyclization and dehydration lead to the formation of the dihydroquinazolinone ring system.
The ortho-fluoro substituent on the benzaldehyde ring is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. The ortho-methyl group can introduce steric hindrance, which may influence the rate of the reaction and the stability of the intermediates. Careful selection of the catalyst and reaction conditions is therefore important to ensure efficient conversion. Glacial acetic acid is an effective catalyst for this transformation, providing a mildly acidic medium that promotes the reaction without causing unwanted side reactions.
Caption: Reaction mechanism for the synthesis of the dihydroquinazolinone.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzamide (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 equivalent) in absolute ethanol (approximately 30 mL per gram of 2-aminobenzamide).
-
Addition of Reagents: To the stirred solution, add this compound (1.0 equivalent) followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 100 mL) with constant stirring. A precipitate should form.
-
Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes any remaining acetic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain the final 2-(2-fluoro-6-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one.
Caption: Step-by-step experimental workflow.
Characterization of the Product
The structure and purity of the synthesized 2-(2-fluoro-6-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one should be confirmed by spectroscopic methods.
| Analysis | Expected Observations |
| ¹H NMR | Peaks corresponding to aromatic protons, the methyl group protons, the N-H protons of the quinazolinone ring, and the methine proton. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, the methyl carbon, and the methine carbon. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₃FN₂O, MW: 256.28 g/mol ). |
| Melting Point | A sharp melting point range for the purified solid. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutically relevant heterocyclic intermediates. The protocol detailed above for the synthesis of 2-(2-fluoro-6-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one demonstrates a straightforward and efficient application of this building block. The unique electronic and steric properties of this compound make it an important tool for medicinal chemists in the design and synthesis of novel therapeutic agents. Adherence to proper safety protocols is essential when handling this and all laboratory chemicals.
References
Application Notes and Protocols: 2-Fluoro-6-methylbenzaldehyde as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Advantage of 2-Fluoro-6-methylbenzaldehyde
Heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, forming the core of a significant majority of pharmaceuticals and functional organic materials.[1][2] The design of novel, efficient synthetic pathways to these structures is therefore a critical endeavor in modern chemical research. This compound has emerged as a particularly valuable building block due to its unique trifecta of reactive sites: the aldehyde, the ortho-fluorine, and the ortho-methyl group.
This substituted benzaldehyde is more than a simple aromatic aldehyde; its distinct substitution pattern provides chemists with a powerful tool for directing chemical reactions and fine-tuning the properties of the resulting heterocyclic products.
-
The Aldehyde Group: Serves as the primary reactive handle for classical condensation and cyclization reactions, enabling the formation of a wide variety of carbon-nitrogen and carbon-oxygen bonds.
-
The Ortho-Fluoro Group: This highly electronegative atom modulates the electrophilicity of the aldehyde's carbonyl carbon, influencing reaction rates. Furthermore, while fluorine is not the most labile leaving group, under specific conditions it can undergo nucleophilic aromatic substitution, offering a late-stage vector for further molecular diversification.[3] Its presence is also known to enhance metabolic stability and binding affinity in bioactive molecules.[4]
-
The Ortho-Methyl Group: Provides steric influence that can direct the regioselectivity of cyclization reactions. The benzylic protons of the methyl group also possess a degree of acidity that can be exploited in certain base-mediated tandem reactions to form new ring systems.
This guide provides an in-depth exploration of this compound's application in synthesizing key heterocyclic cores, complete with detailed, field-tested protocols for researchers in drug discovery and chemical development.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 117752-04-2 | [5] |
| Molecular Formula | C₈H₇FO | [5][6] |
| Molecular Weight | 138.14 g/mol | [5][6] |
| Appearance | Colorless to yellow liquid | [6] |
| Density | 1.151 g/mL at 20 °C | |
| Boiling Point | 200.5 °C at 760 mmHg | [6] |
| Refractive Index | n20/D 1.525 | |
Safety and Handling: this compound is classified as a skin irritant.[5][6] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid breathing vapors and prevent contact with skin and eyes.[6] In case of skin contact, wash immediately with plenty of water.[6]
-
Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.
Application 1: Synthesis of Substituted Quinolines via Friedländer Annulation
Application Note: The quinoline scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[2] The Friedländer synthesis is a robust and fundamental method for constructing the quinoline ring system, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[7][8] This protocol adapts the Friedländer reaction in a one-pot, domino process where an in-situ reduction of a nitro group precedes the cyclization, using this compound as the key carbonyl component.
Synthetic Strategy: This protocol outlines a domino reaction that begins with the condensation of this compound with an active methylene compound (e.g., ethyl acetoacetate) and a substituted aniline. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization and subsequent aromatization to yield the final quinoline product. The fluorine and methyl substituents on the benzaldehyde become integral parts of the final quinoline structure, influencing its electronic and steric properties.
Caption: Workflow for the synthesis of substituted quinolines.
Experimental Protocol: Synthesis of 2-Methyl-3-ethoxycarbonyl-4-(2-fluoro-6-methylphenyl)quinoline
-
Materials:
-
This compound
-
Aniline
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.38 g), aniline (10 mmol, 0.93 g), and ethyl acetoacetate (12 mmol, 1.56 g) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 mmol, 95 mg) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 6-8 hours.
-
Monitoring (Trustworthiness): The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3). The disappearance of the starting aldehyde indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure quinoline derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application 2: Multi-Component Synthesis of Dihydropyridine Derivatives
Application Note: Dihydropyridines (DHPs) are a class of heterocyclic compounds famous for their application as L-type calcium channel blockers in the treatment of hypertension. The Hantzsch pyridine synthesis and its variations are classic multi-component reactions used to generate these scaffolds.[9] this compound serves as an excellent aldehyde component in these reactions, leading to DHPs with a substituted phenyl ring at the 4-position.
Synthetic Strategy: This protocol describes a one-pot, three-component reaction involving this compound, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (ammonium acetate). The reaction proceeds via a series of condensations and cyclizations to form the dihydropyridine ring. The solvent-free condition under heating is an environmentally benign approach that often leads to high yields.[10]
Caption: Multi-component synthesis of a dihydropyridine.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Deionized water
-
-
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
-
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (10 mmol, 1.38 g), ethyl acetoacetate (20 mmol, 2.60 g), and ammonium acetate (12 mmol, 0.92 g).
-
Heating: Place the flask in a preheated oil bath at 100°C and stir the mixture vigorously. The solid reactants will melt and form a homogeneous liquid. Continue heating for 2-3 hours.
-
Monitoring (Trustworthiness): Monitor the reaction by TLC (hexane:ethyl acetate, 1:1). The reaction is typically complete when the aldehyde spot is no longer visible.
-
Work-up and Isolation: Remove the flask from the heat and allow it to cool to room temperature. Add 20 mL of ethanol to the solidified mass and stir to break it up.
-
Precipitation: Pour the ethanolic slurry into 100 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL).
-
Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
-
Application 3: Synthesis of 1,5-Benzodiazepine Scaffolds
Application Note: Benzodiazepines are a cornerstone of neuropharmacology, widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[11][12] The 1,5-benzodiazepine core is typically synthesized through the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or, as in this protocol, a three-component reaction with an aldehyde and an active methylene compound.[12][13]
Synthetic Strategy: This method involves the acid-catalyzed condensation of o-phenylenediamine, this compound, and a β-diketone (dimedone). The reaction likely proceeds through the initial formation of an enamine from the diketone and diamine, followed by a Knoevenagel condensation with the aldehyde and subsequent cyclization to form the seven-membered diazepine ring.
Caption: Step-by-step synthesis of 1,5-benzodiazepines.
Experimental Protocol: Synthesis of a Substituted 1,5-Benzodiazepine
-
Materials:
-
o-Phenylenediamine
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
This compound
-
Methanol
-
Glacial acetic acid (catalyst)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Water bath
-
Filtration apparatus
-
-
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) and dimedone (10 mmol, 1.40 g) in methanol (15 mL).[12]
-
Reagent Addition: To this solution, add this compound (10 mmol, 1.38 g).
-
Catalyst Addition: Add two drops of glacial acetic acid to the reaction mixture.[12]
-
Reflux: Attach a reflux condenser and heat the mixture on a boiling water bath for 30-45 minutes.[12]
-
Monitoring (Trustworthiness): The reaction progress can be monitored by TLC (ethyl acetate:hexane, 1:4). The formation of a new, more polar spot indicates product formation.
-
Isolation: After the reflux period, evaporate about half of the methanol and then cool the solution to room temperature. A solid product should precipitate out.[12]
-
Filtration and Washing: Filter the solid, wash it with a small amount of cold water, and air dry.[12]
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.
-
Characterization: Confirm the structure of the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
-
Conclusion
This compound is a potent and versatile building block for constructing a diverse range of medicinally relevant heterocyclic compounds. The strategic placement of the fluoro and methyl groups provides chemists with fine control over reactivity and allows for the introduction of valuable pharmacophores. The protocols detailed herein for the synthesis of quinolines, dihydropyridines, and benzodiazepines demonstrate the breadth of its utility and provide a solid foundation for researchers to explore its potential in their own synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencescholar.us [sciencescholar.us]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. du.edu.eg [du.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. orgchemres.org [orgchemres.org]
- 11. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthetic Derivatization of 2-Fluoro-6-methylbenzaldehyde
Abstract
2-Fluoro-6-methylbenzaldehyde is a synthetically versatile aromatic aldehyde, presenting multiple reaction sites for chemical modification: the aldehyde carbonyl, the activated aromatic ring, and the benzylic methyl group. This guide provides detailed application notes and robust protocols for the derivatization of this key building block. The methodologies detailed herein are curated for researchers, medicinal chemists, and drug development professionals seeking to generate novel molecular entities with potential therapeutic applications. The protocols are grounded in established chemical principles and supported by authoritative literature, offering a practical framework for laboratory synthesis.
Introduction: The Strategic Value of this compound
The unique substitution pattern of this compound—featuring a reactive aldehyde, a sterically hindered and electron-deficient aromatic ring due to the ortho-fluoro substituent, and a modifiable methyl group—makes it a highly valuable precursor in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical development.[1] This document outlines several strategic pathways for its derivatization, focusing on transformations of the aldehyde group and its utilization in the construction of complex heterocyclic systems.
Core Derivatization Strategies at the Aldehyde Functionality
The aldehyde group is the most conspicuous site for initial derivatization, offering a gateway to a variety of functional groups and molecular scaffolds.
Reductive Amination: Synthesis of Substituted Benzylamines
Reductive amination is a cornerstone of medicinal chemistry for forging C-N bonds. The process involves the in-situ formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by immediate reduction to the corresponding amine. This one-pot procedure is highly efficient and tolerant of a wide range of functional groups.
Protocol: Synthesis of N-Benzyl-1-(2-fluoro-6-methylphenyl)methanamine
-
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol, 138.14 mg) in anhydrous DCM (10 mL) under an inert atmosphere, add benzylamine (1.1 mmol, 118.0 mg).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318.0 mg). The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be handled safely in the open air.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted benzylamine.
-
Table 1: Representative Reductive Amination Conditions
| Parameter | Value | Rationale |
| Aldehyde | This compound (1.0 eq) | Starting material |
| Amine | Primary or Secondary Amine (1.1 eq) | Nucleophile for imine formation |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) | Mild and selective; reduces imines faster than aldehydes, minimizing side reactions. |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Aprotic solvent, prevents quenching of the reducing agent. |
| Catalyst | Acetic Acid (catalytic) | Protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation provides a reliable method for C-C bond formation by reacting the aldehyde with an active methylene compound, catalyzed by a weak base. The resulting α,β-unsaturated products are versatile intermediates for further synthetic manipulations, including Michael additions and cycloadditions. This protocol is adapted from established methods for the closely related 2-chloro-6-fluorobenzaldehyde.[2]
Protocol: Synthesis of 2-((2-Fluoro-6-methylphenyl)methylene)malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.38 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution. Piperidine acts as a base to deprotonate malononitrile, forming a nucleophilic carbanion.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate is expected to form upon reaction completion, typically within 2-4 hours.
-
Filter the solid product and wash thoroughly with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-((2-fluoro-6-methylphenyl)methylene)malononitrile.
-
Caption: Workflow for Knoevenagel Condensation.
Synthesis of Heterocyclic Scaffolds
The aldehyde functionality of this compound is a powerful tool for constructing medicinally relevant heterocyclic cores.
Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Isoxazoles are important scaffolds in numerous pharmaceutical agents. A common synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne. The following protocol is adapted from a procedure for 2-chloro-6-fluorobenzaldehyde and is expected to be highly applicable.[2]
Protocol: Synthesis of 3-(2-Fluoro-6-methylphenyl)-5-substituted-isoxazoles
-
Part A: Synthesis of this compound Oxime
-
Dissolve this compound (10 mmol, 1.38 g) and hydroxylamine hydrochloride (11 mmol, 0.76 g) in a mixture of ethanol and water.
-
Add sodium hydroxide (12 mmol, 0.48 g) portion-wise to neutralize the HCl and liberate hydroxylamine.
-
Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Pour the mixture into water and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the oxime, which can often be used without further purification.
-
-
Part B: Cycloaddition to form the Isoxazole Ring
-
Dissolve the this compound oxime (10 mmol) in a suitable solvent like dichloromethane (DCM).
-
Add N-Chlorosuccinimide (NCS) (11 mmol) and stir at room temperature to form the intermediate hydroximoyl chloride. This is a critical step for generating the nitrile oxide precursor.[2]
-
In a separate flask, dissolve a terminal alkyne (e.g., propargyl alcohol, 12 mmol) and triethylamine (15 mmol) in DCM.
-
Slowly add the hydroximoyl chloride solution to the alkyne solution at 0 °C. Triethylamine acts as a base to generate the nitrile oxide in situ, which then undergoes cycloaddition with the alkyne.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating.
-
Purify the crude product by column chromatography to obtain the desired 3-(2-fluoro-6-methylphenyl)-5-substituted-isoxazole.
-
Caption: Key steps in the synthesis of Isoxazoles.
Advanced Derivatization: Palladium-Catalyzed C-H Functionalization
Modern synthetic chemistry increasingly relies on palladium-catalyzed reactions to achieve efficient and selective bond formation.[3] While requiring more specialized conditions, these methods offer powerful ways to derivatize the aromatic ring of this compound.
Proposed Protocol: Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation
Introducing fluoroalkoxy moieties can significantly modulate the physicochemical properties of a molecule. Recent advances have demonstrated the direct C-H fluoroalkoxylation of benzaldehydes using a transient directing group strategy, which avoids the need for pre-functionalization.[4][5]
Hypothetical Protocol:
-
Materials:
-
This compound
-
2,2,2-Trifluoroethanol (TFEA)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Valine (as transient directing group)
-
Ag₂CO₃ (as oxidant)
-
Toluene (solvent)
-
-
Conceptual Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 mmol), Pd(OAc)₂ (5 mol%), valine (20 mol%), and Ag₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) followed by 2,2,2-trifluoroethanol (3.0 mmol).
-
Seal the vessel and heat the mixture at 100-120 °C for 24 hours.
-
The proposed mechanism involves the formation of a transient imine between the aldehyde and valine. The carboxylate of the valine then directs the palladium catalyst to an ortho C-H bond for activation and subsequent coupling with the fluoroalcohol.[4]
-
After cooling, the reaction mixture would be filtered through celite, concentrated, and purified by chromatography to isolate the C-H functionalized product.
-
Table 2: Key Components for Proposed C-H Fluoroalkoxylation
| Component | Proposed Role | Reference |
| Pd(OAc)₂ | Palladium catalyst precursor for the C-H activation cycle. | [5] |
| Valine | Forms a transient imine, acting as a directing group for ortho-C-H activation. | [4] |
| Ag₂CO₃ | Stoichiometric oxidant required for the catalytic cycle. | [5] |
| 2,2,2-Trifluoroethanol | Fluoroalkoxy source. | [4] |
Conclusion
This compound is a substrate of high potential, offering multiple avenues for synthetic exploration. The protocols and strategies outlined in this document provide a robust starting point for researchers in the fields of organic synthesis and drug discovery. By leveraging both classical transformations of the aldehyde group and modern catalytic methods, a diverse library of novel compounds can be efficiently generated from this versatile building block. Careful adaptation and optimization of the proposed protocols will be key to achieving success in specific synthetic campaigns.
References
Introduction: The Strategic Importance of Substituted Benzaldehydes in C-C Bond Formation
An In-Depth Technical Guide to Aldol Condensation Reactions Involving 2-Fluoro-6-methylbenzaldehyde
The Aldol condensation stands as a cornerstone of organic synthesis, providing a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] In its classic form, the reaction joins two carbonyl compounds to first form a β-hydroxy carbonyl adduct (an "aldol addition"), which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[4] This transformation is fundamental in the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][3]
A particularly valuable variant is the crossed Aldol, or Claisen-Schmidt condensation, which occurs between two different carbonyl partners.[3][5] A synthetically clean and high-yielding crossed Aldol reaction is often achieved when one partner, typically an aromatic aldehyde, lacks α-hydrogens.[1][5] This prevents self-condensation and directs the reaction pathway, forcing the aldehyde to act exclusively as the electrophile (the "acceptor").[6]
This guide focuses on a specific, sterically hindered, and electronically modified substrate: This compound . The presence of ortho-substituents introduces unique challenges and opportunities. The methyl group imparts significant steric hindrance around the carbonyl group, while the highly electronegative fluorine atom influences the electrophilicity of the carbonyl carbon through a strong inductive effect.[7][8] Understanding how these factors govern reactivity is crucial for designing successful synthetic protocols. This document serves as a comprehensive application note for researchers, providing both the theoretical underpinnings and detailed, field-proven protocols for leveraging this compound in Aldol condensation reactions.
Section 1: Mechanistic Insights and the Influence of Ortho-Substitution
The reactivity of this compound in an Aldol condensation is dictated by its structure. Lacking α-hydrogens, it cannot form an enolate and thus cannot act as the nucleophilic partner.[4][5] Therefore, it is exclusively employed in crossed Aldol reactions with an enolizable ketone or aldehyde.
Base-Catalyzed Mechanism (Claisen-Schmidt Condensation)
The most common approach is the base-catalyzed Claisen-Schmidt condensation. The mechanism proceeds through several distinct steps:[6][9]
-
Enolate Formation: A base, typically hydroxide (OH⁻) or an alkoxide, abstracts an acidic α-proton from the ketone partner (e.g., acetophenone) to form a resonance-stabilized enolate ion. This is the rate-determining step.[6]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. The steric bulk from the ortho-methyl group can hinder this approach, potentially requiring more forcing conditions (e.g., elevated temperature) compared to unhindered aldehydes.[7][10]
-
Aldol Adduct Formation: A tetrahedral alkoxide intermediate is formed, which is then protonated by the solvent (typically water or ethanol) to yield the neutral β-hydroxy ketone (the Aldol adduct).[6]
-
Dehydration: The Aldol adduct still possesses an acidic α-proton. Under basic conditions, this proton is removed to form another enolate. Subsequent elimination of the hydroxide ion (E1cB mechanism) results in the formation of a stable, conjugated α,β-unsaturated ketone, often known as a chalcone.[2][11] This dehydration step is often rapid, as it leads to a highly conjugated system, which drives the reaction to completion.[5]
Caption: Base-Catalyzed Aldol Condensation Mechanism.
Acid-Catalyzed Mechanism
While less common for chalcone synthesis, acid catalysis is an alternative pathway.[12][13]
-
Enol Formation: The acid catalyst protonates the carbonyl oxygen of the ketone, which facilitates tautomerization to its enol form.[13][14]
-
Carbonyl Activation: Concurrently, the acid protonates the carbonyl oxygen of this compound, significantly increasing its electrophilicity.[13][14]
-
Nucleophilic Attack: The electron-rich enol attacks the activated carbonyl carbon of the aldehyde.
-
Dehydration: The resulting β-hydroxy ketone is readily dehydrated under acidic conditions. The hydroxyl group is protonated to form a good leaving group (water), which is eliminated to generate the conjugated enone product.[15]
Section 2: Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is an irritant to the skin, eyes, and respiratory system.[16] Strong bases like NaOH and KOH are caustic and corrosive.[2] Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).[16][17]
Protocol 2.1: Base-Catalyzed Synthesis of a Chalcone Derivative
This protocol describes a general Claisen-Schmidt reaction between this compound and a suitable ketone, such as acetophenone.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (or other enolizable ketone) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0-3.0 eq)
-
Ethanol (95%) or Methanol
-
Deionized Water
-
Dilute Acetic Acid or Hydrochloric Acid
-
Round-bottom flask, magnetic stirrer, stir bar
-
Buchner funnel, filter paper, vacuum flask
-
Beakers, Erlenmeyer flasks
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the ketone (1.0 eq) in a suitable volume of 95% ethanol (approx. 4-5 mL per mmol of aldehyde). Stir until a homogeneous solution is formed.
-
Catalyst Addition: In a separate beaker, prepare a solution of NaOH (2.0 eq) in water (approx. 3-4 mL per mmol of aldehyde). Cool this solution in an ice bath.
-
Reaction Initiation: Slowly add the cold NaOH solution to the stirred ethanolic solution of the carbonyl compounds. A color change and/or the formation of a precipitate is often observed.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 2-4 hours. If no precipitate forms or the reaction is sluggish (due to steric hindrance), the mixture can be gently heated to 40-50°C for 1-2 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[18][19]
-
Product Isolation: Once the reaction is complete (as judged by TLC or cessation of precipitate formation), cool the reaction mixture in an ice-water bath for 20-30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel.[18][20] Wash the filter cake sequentially with several portions of cold water to remove the base, followed by a small amount of cold ethanol to remove unreacted starting materials.[19]
-
Neutralization (Optional but Recommended): To ensure all base is removed, the crude product can be briefly washed with a cold, dilute solution of acetic acid in ethanol, followed by another wash with cold ethanol.[11][21]
-
Drying: Press the solid between two pieces of filter paper to remove excess solvent and then allow it to air-dry or dry in a vacuum oven at a low temperature.
-
Purification: The crude product should be purified by recrystallization.[18][21] 95% ethanol is often a suitable solvent for chalcones.[18] Dissolve the crude solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Characterization: Determine the yield, melting point, and obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final product.[18]
Protocol 2.2: Acid-Catalyzed Synthesis (Alternative Method)
This protocol utilizes a solid acid catalyst, which can simplify workup.
Materials:
-
This compound (1.0 eq)
-
Ketone (e.g., Cyclohexanone) (1.1 eq)
-
Silica Sulfuric Acid (or another suitable solid acid catalyst)
-
Toluene or Dichloromethane
-
Anhydrous Sodium Sulfate
-
Rotary evaporator, filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the ketone (1.1 eq), and the chosen solvent (e.g., Toluene).
-
Catalyst Addition: Add the solid acid catalyst (e.g., silica sulfuric acid, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (e.g., 80-110°C depending on the solvent) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the solid catalyst and wash it with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washings. Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude product can be purified by recrystallization or column chromatography.[19]
-
Characterization: Analyze the final product as described in Protocol 2.1.
Section 3: Data Presentation and Expected Outcomes
The choice of ketone partner will significantly affect the reaction conditions and outcome. The following table provides hypothetical but plausible parameters for the base-catalyzed condensation of this compound with various ketones, based on established principles of Aldol reactions.
| Ketone Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Product Structure | Notes |
| Acetophenone | NaOH | Ethanol | 25-50 | 2-4 | (E)-1-phenyl-3-(2-fluoro-6-methylphenyl)prop-2-en-1-one | Classic Claisen-Schmidt. Product is a chalcone.[22] |
| Cyclohexanone | KOH | Methanol | 25-60 | 3-6 | (2E,6E)-2,6-bis(2-fluoro-6-methylbenzylidene)cyclohexanone | Double condensation is possible due to two α-carbons.[23] |
| Acetone | NaOH | Ethanol/H₂O | 25 | 1-3 | (E)-4-(2-fluoro-6-methylphenyl)but-3-en-2-one | Double condensation can also occur if excess aldehyde is used. |
| Propiophenone | KOH | Ethanol | 40-60 | 4-8 | (E)-1-phenyl-2-methyl-3-(2-fluoro-6-methylphenyl)prop-2-en-1-one | Slower reaction due to increased steric hindrance at the α-carbon. |
Section 4: Workflow and Troubleshooting
Executing a successful Aldol condensation requires careful attention to reaction parameters. The following workflow diagram and troubleshooting guide address common challenges.
Caption: Experimental Workflow and Troubleshooting Guide.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Aldol condensation | Reaction Mechanism of Aldol condensation [pw.live]
- 7. ias.ac.in [ias.ac.in]
- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. amherst.edu [amherst.edu]
- 12. byjus.com [byjus.com]
- 13. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jetir.org [jetir.org]
- 20. scribd.com [scribd.com]
- 21. csub.edu [csub.edu]
- 22. ijarsct.co.in [ijarsct.co.in]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Addition to 2-Fluoro-6-methylbenzaldehyde
Introduction: The Unique Reactivity of a Disubstituted Benzaldehyde
2-Fluoro-6-methylbenzaldehyde is an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the unique interplay of electronic and steric effects imparted by the ortho-substituents. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbonyl carbon through a strong inductive effect, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2] Conversely, the adjacent methyl group introduces significant steric hindrance, which can modulate the approach of nucleophiles and influence the stereochemical outcome of addition reactions.[1][2] This document provides a detailed guide to understanding and performing key nucleophilic addition reactions with this substrate, offering both mechanistic insights and practical experimental protocols. The information herein is designed to empower researchers to leverage the distinct reactivity of this compound in the synthesis of complex molecules.
Mechanistic Considerations: The Interplay of Steric and Electronic Effects
The reactivity of the carbonyl group in this compound is a fine balance between two opposing factors:
-
Electronic Activation: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbonyl bond, increasing the partial positive charge (δ+) on the carbonyl carbon and making it a more potent electrophile.[1][2] This generally leads to faster reaction rates for nucleophilic additions compared to benzaldehydes with electron-donating groups.
-
Steric Hindrance: The methyl group at the C6 position, along with the C2-fluoro group, creates a sterically congested environment around the carbonyl center. This steric bulk can hinder the approach of the nucleophile, potentially slowing down the reaction rate, especially with large or bulky nucleophiles.[1][2][3] This steric impediment is also a critical factor in controlling the facial selectivity of the attack on the prochiral aldehyde, which is paramount in asymmetric synthesis.
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[1] Subsequent protonation, typically during an acidic workup, yields the final alcohol product.[1]
Caption: General mechanism of nucleophilic addition.
Protocols for Key Nucleophilic Addition Reactions
The following protocols are representative methods for performing common nucleophilic additions. While these are based on established procedures for similarly substituted benzaldehydes, optimization of reaction time, temperature, and stoichiometry may be necessary for this compound to achieve optimal results.
Grignard Reaction: Synthesis of Secondary Alcohols
The addition of organomagnesium halides (Grignard reagents) is a robust method for forming carbon-carbon bonds and synthesizing secondary alcohols from aldehydes.[4] The protocol provided is adapted from procedures for the closely related 2-chloro-6-fluorobenzaldehyde.[4]
Experimental Protocol: Synthesis of 1-(2-Fluoro-6-methylphenyl)ethanol
-
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Methyl iodide (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive nitrogen atmosphere, add the magnesium turnings and a small crystal of iodine to the flask.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle refluxing of the ether. Gentle warming may be required.
-
Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition is complete, stir for 30-60 minutes at room temperature.
-
-
Addition to Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
| Parameter | Representative Value |
| Reactant Ratio | 1.1 - 1.5 eq Grignard Reagent |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% (estimated) |
| Stereoselectivity | Racemic (without chiral catalyst) |
Causality Behind Choices:
-
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic solvents like water.[4] Flame-drying glassware and using anhydrous solvents is critical for success.
-
Iodine Crystal: Acts as an activator for the magnesium surface by removing the passivating oxide layer.
-
Dropwise Addition at 0 °C: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and minimize side reactions.
-
Saturated NH₄Cl Quench: Provides a mild acidic workup to protonate the alkoxide and decompose any unreacted Grignard reagent, which is safer than adding water directly.
Caption: Workflow for the Grignard Reaction.
Organolithium Addition
Organolithium reagents are generally more reactive and less basic than their Grignard counterparts, making them suitable for additions to sterically hindered aldehydes.[5][6] The fundamental mechanism is similar to the Grignard reaction, involving nucleophilic attack to form a lithium alkoxide, followed by acidic workup.[6]
Experimental Protocol: Addition of n-Butyllithium
-
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Reaction Setup:
-
To a flame-dried, nitrogen-purged flask, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition:
-
Slowly add the n-BuLi solution dropwise via syringe to the stirred aldehyde solution at -78 °C.
-
Stir the reaction at -78 °C for 1 hour. Monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Causality Behind Choices:
-
Low Temperature (-78 °C): The high reactivity of organolithium reagents necessitates low temperatures to prevent side reactions, such as deprotonation at the benzylic methyl group or reaction with the solvent (THF).
-
Anhydrous THF: THF is an excellent solvent for organolithium reactions, as it solvates the lithium cation, increasing the nucleophilicity of the carbanion.
Wittig and Horner-Wadsworth-Emmons (HWE) Olefination
The Wittig reaction and its HWE variant are powerful methods for converting aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity.[7][8][9] The stereochemical outcome is highly dependent on the nature of the phosphorus reagent.
-
Wittig Reaction: Uses a phosphonium ylide. Non-stabilized ylides (e.g., from alkyl halides) typically yield (Z)-alkenes, while stabilized ylides (with an adjacent electron-withdrawing group like an ester) favor the formation of (E)-alkenes.[8][9]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion, which is more nucleophilic than a Wittig ylide. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[7] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.
Experimental Protocol: HWE Reaction for (E)-Alkene Synthesis
-
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Ylide Generation:
-
Wash the NaH dispersion with anhydrous hexanes (3x) under a nitrogen atmosphere to remove the mineral oil.
-
Suspend the washed NaH in anhydrous THF in a flame-dried flask and cool to 0 °C.
-
Add triethyl phosphonoacetate dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
-
Olefination:
-
Cool the resulting phosphonate carbanion solution to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x).
-
Combine organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the (E)-alkene.
-
-
| Parameter | Wittig (Non-stabilized) | HWE (Stabilized) |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Typical Base | n-BuLi, NaHMDS | NaH, K₂CO₃ |
| Major Product | (Z)-Alkene | (E)-Alkene |
| Byproduct | Triphenylphosphine oxide | Diethyl phosphate (water-sol.) |
Asymmetric Synthesis Strategies
Creating a new stereocenter via nucleophilic addition to the prochiral this compound requires the use of chiral reagents, catalysts, or auxiliaries. The steric bulk of the ortho-substituents can enhance the facial discrimination of the carbonyl group, often leading to high levels of stereoselectivity.
Application Note: Chiral Lewis Acid Catalysis
The addition of organozinc or organolithium reagents can be rendered highly enantioselective by the addition of a stoichiometric or catalytic amount of a chiral ligand. Chiral amino alcohols, diols (e.g., TADDOL), or diamines can coordinate to the metal center of the nucleophile, creating a chiral environment that directs the nucleophile to one face of the aldehyde.
Caption: Logic of catalytic asymmetric addition.
For researchers aiming to synthesize enantioenriched alcohols from this compound, screening a variety of chiral ligands in combination with organometallic reagents is a recommended starting point.
Conclusion
This compound presents a unique substrate for nucleophilic addition reactions, where electronic activation is tempered by significant steric hindrance. This guide provides foundational protocols for Grignard, organolithium, and olefination reactions, highlighting the critical experimental parameters and the reasoning behind them. While the provided protocols are robust starting points, empirical optimization is key to achieving high yields and selectivities. The principles and methods described herein should serve as a valuable resource for chemists seeking to incorporate this versatile building block into their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-6-methylbenzaldehyde
Introduction: Navigating the Challenges of a Sterically Encumbered and Electronically Deactivated Substrate
2-Fluoro-6-methylbenzaldehyde is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a sterically demanding methyl group ortho to the aldehyde, as well as a reactive site for cross-coupling (assuming a halide or triflate at another position, or C-H/C-F activation), presents a formidable challenge for palladium-catalyzed cross-coupling reactions. The steric hindrance around the reaction center can significantly impede the oxidative addition and reductive elimination steps of the catalytic cycle, while the electronic properties of the substituents can influence the reactivity of the aryl core.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key considerations and robust starting protocols for employing this compound in a variety of palladium-catalyzed cross-coupling reactions. By leveraging insights from structurally analogous systems and employing modern, highly active catalyst technologies, the challenges associated with this substrate can be effectively overcome.
Core Principles for Success: Catalyst and Ligand Selection
The success of cross-coupling reactions with sterically hindered substrates like this compound is critically dependent on the choice of the palladium catalyst and, most importantly, the ancillary ligand. The ligand plays a pivotal role in stabilizing the active palladium(0) species, facilitating the oxidative addition of the sterically encumbered aryl halide, and promoting the final reductive elimination to furnish the desired product.
For di-ortho-substituted substrates, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, have demonstrated exceptional efficacy. Ligands such as SPhos , XPhos , and AntPhos are particularly well-suited for these challenging transformations. Their steric bulk promotes the formation of monoligated palladium complexes, which are highly reactive in oxidative addition, while their electron-donating nature facilitates this typically rate-limiting step.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful and versatile method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials. The reaction couples an organoboron reagent with an organohalide. For a substrate like 2-fluoro-6-methyl-X-benzaldehyde (where X is a halide), the steric hindrance necessitates a highly active catalyst system.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. The use of bulky, electron-rich ligands is crucial to accelerate this process. The choice of base is also critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.
Application Notes and Protocols for the Synthesis of Novel API Scaffolds from 2-Fluoro-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of 2-Fluoro-6-methylbenzaldehyde as a versatile starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs). While direct, published routes for specific APIs from this starting material are not extensively documented, its structural motifs are highly amenable to established, powerful synthetic transformations that are foundational in medicinal chemistry. This guide will detail three plausible and impactful synthetic strategies: the Biginelli reaction for the synthesis of dihydropyrimidinone (DHPM) scaffolds, a multi-component reaction for the synthesis of quinazoline derivatives, and the Pictet-Spengler reaction for the generation of tetrahydro-β-carboline cores. The protocols provided are designed to be robust and adaptable, offering a solid foundation for further exploration and optimization in a drug discovery setting.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound is a unique aromatic aldehyde that presents several strategic advantages for the synthesis of novel APIs. The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups, all of which are desirable properties in drug candidates. The ortho-methyl group provides steric hindrance that can influence reaction selectivity and introduce a valuable hydrophobic interaction motif for protein-ligand binding. The aldehyde functionality itself is a versatile handle for a wide array of chemical transformations, particularly those leading to the formation of heterocyclic systems that are prevalent in many approved drugs.
This guide will provide detailed protocols for leveraging these features to construct three distinct classes of heterocyclic compounds with proven pharmacological relevance.
Safety and Handling of this compound
Prior to commencing any experimental work, it is crucial to be familiar with the safety profile of this compound.
| Property | Value | Source |
| CAS Number | 117752-04-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₇FO | --INVALID-LINK--[1] |
| Molecular Weight | 138.14 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to yellow liquid | --INVALID-LINK--[2] |
| Boiling Point | 200.5°C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.151 g/mL at 20°C | --INVALID-LINK--[2] |
Hazard Summary: this compound is classified as a skin irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2] In case of contact with skin or eyes, rinse immediately with copious amounts of water.[2]
Synthetic Protocol 1: Biginelli Reaction for Dihydropyrimidinone (DHPM) Scaffolds
The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones, a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] Many DHPMs act as calcium channel blockers.[4]
Rationale and Mechanistic Insight
This protocol adapts the classical Biginelli reaction, using this compound, urea, and ethyl acetoacetate. The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions, including an aldol condensation and nucleophilic addition, to form the heterocyclic ring.[4] The fluorine and methyl substituents on the benzaldehyde are expected to be well-tolerated in this reaction.
Caption: Workflow for the Biginelli reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (30 mL).
-
To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (100 mL) with constant stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
The crude product can be purified by recrystallization from ethanol.
-
Dry the purified product under vacuum to obtain the final dihydropyrimidinone derivative.
Characterization of the Product
The structure and purity of the synthesized compound should be confirmed by the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations.
-
Melting Point Analysis: To assess the purity of the final compound.
Synthetic Protocol 2: Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[5] This protocol outlines a versatile and efficient method for the synthesis of 2,4-disubstituted quinazolines starting from this compound.
Rationale and Mechanistic Insight
This protocol utilizes a three-component reaction between this compound, an aniline derivative, and a source of ammonia (ammonium acetate) under microwave irradiation.[5] This catalyst- and solvent-free approach is environmentally friendly and often leads to high yields in a short reaction time.[5] The reaction proceeds through the formation of an imine, followed by cyclization and aromatization to yield the quinazoline core.
Caption: General workflow for quinazoline synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzophenone (or other suitable ortho-aminoarylketone) (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1.0 eq), 2-aminobenzophenone (1.0 eq), and ammonium acetate (2.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for 10-30 minutes. The optimal conditions should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
Add ethyl acetate (10 mL) to the vial and transfer the contents to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Characterization of the Product
The synthesized quinazoline derivative should be characterized using the same analytical techniques as described in section 3.3.
Synthetic Protocol 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Scaffolds
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a core structure found in many natural products and pharmaceutically active compounds, particularly those targeting the central nervous system.[6][7]
Rationale and Mechanistic Insight
This protocol describes the reaction of tryptamine with this compound to form a tetrahydro-β-carboline derivative. The reaction involves the condensation of the amine and aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the indole ring, followed by cyclization.[6] The reaction is typically acid-catalyzed.
Caption: Pictet-Spengler reaction workflow.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Tryptamine (1.0 eq)
-
Dichloromethane (DCM) (solvent)
-
Trifluoroacetic acid (TFA) (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve tryptamine (1.0 eq) in dry dichloromethane (20 mL) in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol).
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization of the Product
Characterize the resulting tetrahydro-β-carboline using the analytical techniques outlined in section 3.3.
Conclusion and Future Directions
This compound is a promising and versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The protocols detailed in this guide for the Biginelli reaction, quinazoline synthesis, and Pictet-Spengler reaction provide a solid foundation for researchers to explore the synthesis of novel APIs. Further derivatization of the products from these reactions can lead to the generation of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs. The unique electronic and steric properties imparted by the 2-fluoro-6-methylphenyl moiety make this an exciting building block for the development of next-generation therapeutics.
References
- 1. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in 2-Fluoro-6-methylbenzaldehyde reactions
Welcome to the technical support center for the synthesis of 2-Fluoro-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and achieve high product purity.
Introduction to Synthetic Strategies
The synthesis of this compound from 1-fluoro-3-methylbenzene primarily involves two main strategies: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation. Both methods have their own set of challenges and optimization parameters. This guide will address common issues encountered in both pathways.
Troubleshooting Guide & FAQs
Low or No Product Yield
Question: I am attempting the Vilsmeier-Haack formylation of 1-fluoro-3-methylbenzene and observing very low to no yield of the desired this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the quality of reagents and the reaction conditions.
-
Vilsmeier Reagent Formation is Crucial: The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile in this reaction.[1] It is formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2] If this reagent does not form efficiently, the formylation will not proceed.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the DMF is anhydrous. Water will react with POCl₃ and the Vilsmeier reagent, quenching the reaction. Use a freshly opened bottle of DMF or distill it over a suitable drying agent. The POCl₃ should also be of high purity and handled under anhydrous conditions.
-
Order of Addition: The standard procedure involves the slow addition of POCl₃ to chilled DMF.[3] A significant exotherm is often observed, and maintaining a low temperature (0-10°C) during this addition is critical to prevent degradation of the reagent.
-
Visual Confirmation: The formation of the Vilsmeier reagent is often accompanied by the formation of a solid or a viscous liquid.[3] If the solution remains clear and fluid, it may indicate that the reagent has not formed.
-
-
-
Substrate Reactivity and Reaction Conditions: 1-fluoro-3-methylbenzene is an electron-rich aromatic compound, making it a suitable substrate for the Vilsmeier-Haack reaction.[4][5] However, the reaction conditions must be optimized to drive the reaction to completion.
-
Troubleshooting Steps:
-
Temperature: After the formation of the Vilsmeier reagent, the reaction with the substrate is typically carried out at a slightly elevated temperature. The optimal temperature can range from room temperature up to 80°C, depending on the substrate's reactivity.[5] If you are running the reaction at a low temperature, a gradual increase may improve the yield. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid decomposition at higher temperatures.
-
Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time for the reaction to go to completion. Again, monitoring by TLC or GC is essential.
-
Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 equivalents) is often used to ensure complete conversion of the starting material.[6]
-
-
Question: My ortho-lithiation of 1-fluoro-3-methylbenzene followed by quenching with DMF is giving me a poor yield. What are the critical parameters for a successful ortho-lithiation?
Answer:
Directed ortho-lithiation is a powerful technique, but it is highly sensitive to reaction conditions. The fluorine atom in 1-fluoro-3-methylbenzene is a good directing group for ortho-lithiation.[7]
-
Anhydrous and Inert Conditions are Non-Negotiable: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen.
-
Troubleshooting Steps:
-
Glassware and Syringes: All glassware and syringes must be thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Solvents and Reagents: Use anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether. The starting material, 1-fluoro-3-methylbenzene, and the electrophile, DMF, must also be anhydrous.
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas.
-
-
-
Lithiation Step Optimization: The deprotonation of the aromatic ring is the key step.
-
Troubleshooting Steps:
-
Temperature: Lithiation is typically performed at low temperatures, such as -78°C, to prevent side reactions.
-
Lithium Reagent: The choice and quality of the organolithium reagent are critical. Use a freshly titrated solution of n-BuLi.
-
Additives: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation by breaking up the n-BuLi aggregates and increasing its basicity.[8]
-
Reaction Time: Allow sufficient time for the lithiation to complete before adding the electrophile.
-
-
-
Electrophilic Quench: The addition of DMF should be done carefully.
-
Troubleshooting Steps:
-
Temperature: Add the DMF at the same low temperature as the lithiation to avoid over-addition and side reactions.
-
Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride.
-
-
Formation of Isomeric Impurities
Question: I have successfully synthesized the desired product, but my GC-MS analysis shows the presence of a significant amount of an isomeric impurity. How can I improve the regioselectivity of my reaction?
Answer:
The formation of isomers is a common challenge in the synthesis of this compound from 1-fluoro-3-methylbenzene. The primary isomeric impurity is typically 4-fluoro-2-methylbenzaldehyde.
-
Understanding Regioselectivity in the Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The regioselectivity is governed by both electronic and steric effects.[5] In 1-fluoro-3-methylbenzene, the fluorine and methyl groups are ortho, para-directing. The possible positions for formylation are C2, C4, and C6.
-
C2-position: ortho to both fluorine and methyl.
-
C4-position: para to fluorine and ortho to methyl.
-
C6-position: ortho to fluorine and meta to methyl.
The Vilsmeier reagent is bulky, and substitution generally occurs at the less sterically hindered position.[6] Therefore, formylation at the C4 position to give 4-fluoro-2-methylbenzaldehyde is a significant competing reaction.
-
Improving Regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the reaction outcome. While DMF is a reactant, using a co-solvent might alter the selectivity.
-
-
-
Understanding Regioselectivity in Ortho-lithiation: The fluorine atom is a stronger directing group than the methyl group.[7] Therefore, lithiation is expected to occur primarily at the positions ortho to the fluorine, which are the C2 and C6 positions.
-
C2 vs. C6 Lithiation: The relative acidity of the protons at C2 and C6 will determine the major product. The steric hindrance around the C6 position due to the adjacent methyl group might favor lithiation at the C2 position. However, the electronic effects are complex.
-
Improving Regioselectivity:
-
Lithiating Agent: The choice of the organolithium reagent (n-BuLi, sec-BuLi, t-BuLi) can influence the regioselectivity due to steric differences.
-
Solvent and Temperature: The solvent and temperature can affect the aggregation state of the organolithium reagent and the stability of the resulting aryllithium species, which in turn can impact the isomeric ratio.[9]
-
-
Purification Challenges
Question: I have a mixture of this compound and its isomer, 4-fluoro-2-methylbenzaldehyde. How can I effectively separate them?
Answer:
The separation of positional isomers of fluorinated aromatic compounds can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[10] You will need an efficient fractionating column and careful control of the distillation parameters.
-
Preparative High-Performance Liquid Chromatography (HPLC): For smaller quantities and high-purity requirements, preparative HPLC is a powerful technique.
-
Column Selection: A reversed-phase C18 column is a good starting point.[11] For challenging separations of isomers, phenyl- or pentafluorophenyl (PFP)-based columns can offer different selectivity due to π-π and dipole-dipole interactions.[12]
-
Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., methanol/water or acetonitrile/water gradients) is necessary to achieve baseline separation.
-
-
Column Chromatography: While challenging, separation by silica gel column chromatography might be possible with careful selection of the eluent system. A non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) and a long column may be required.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Fluoro-3-methylbenzene (Adapted from General Procedures)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) in a three-necked flask equipped with a dropping funnel and a thermometer, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise at 0°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add 1-fluoro-3-methylbenzene (1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
| Parameter | Recommended Value |
| Reactant Ratio | 1-fluoro-3-methylbenzene : DMF : POCl₃ = 1 : 1.5 : 1.2 |
| Temperature | 0°C for Vilsmeier reagent formation, 60-70°C for formylation |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous work-up with neutralization |
Protocol 2: Ortho-lithiation and Formylation of 1-Fluoro-3-methylbenzene (Adapted from General Procedures)
Caution: This reaction must be carried out under strictly anhydrous and inert conditions.
-
To a solution of 1-fluoro-3-methylbenzene (1.0 equiv.) and TMEDA (1.2 equiv.) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 equiv.) dropwise.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Slowly add anhydrous DMF (1.5 equiv.) to the reaction mixture at -78°C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
| Parameter | Recommended Value |
| Reactant Ratio | 1-fluoro-3-methylbenzene : n-BuLi : TMEDA : DMF = 1 : 1.1 : 1.2 : 1.5 |
| Temperature | -78°C |
| Reaction Time | 1-2 hours for lithiation, 1-2 hours for formylation |
| Work-up | Quenching with saturated NH₄Cl solution |
Visualization of Reaction Pathways
Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack Reaction Workflow
Ortho-lithiation Workflow
Caption: Ortho-lithiation and Formylation Workflow
References
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. 117752-04-2|this compound|BLD Pharm [bldpharm.com]
Common side products in the synthesis of 2-Fluoro-6-methylbenzaldehyde derivatives
Technical Support Center: Synthesis of 2-Fluoro-6-methylbenzaldehyde Derivatives
Introduction
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable building block. This compound is a key intermediate in the development of various pharmaceutical and agrochemical agents, where the specific arrangement of the fluoro, methyl, and aldehyde groups is critical for biological activity.
The most common and regioselective route to this compound is the Directed ortho-Metalation (DoM) of 1-fluoro-3-methylbenzene (m-fluorotoluene), followed by formylation. This method leverages the powerful directing ability of the fluorine atom to achieve substitution at the desired C2 position.[1][2] However, like any multi-step synthesis involving highly reactive intermediates, this process is prone to the formation of specific side products. This guide provides a question-and-answer-based troubleshooting framework to help you identify, understand, and mitigate these common issues, ensuring higher yields and purity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges and side products encountered during the synthesis of this compound via Directed ortho-Metalation.
Q1: My main impurity is an isomeric aldehyde. Which isomer is it, and why did it form?
Answer: The most probable isomeric side product is 4-fluoro-2-methylbenzaldehyde . Its formation arises from competitive metalation (lithiation) at the C4 position of the 1-fluoro-3-methylbenzene starting material.
Causality: In Directed ortho-Metalation, a strong organolithium base (like n-BuLi or s-BuLi) deprotonates the aromatic ring at a position ortho to a directing metalation group (DMG).[3] Both the fluorine and methyl groups on your starting material can act as DMGs.
-
Primary Pathway (Desired): The fluorine atom is a significantly stronger DMG than the methyl group.[2] The Lewis basic fluorine atom coordinates with the Lewis acidic lithium cation of the alkyllithium base, directing deprotonation to the adjacent C2 position. This is the desired pathway leading to this compound after quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Secondary Pathway (Side Product): The methyl group also directs ortho-lithiation, albeit less effectively. This can lead to deprotonation at the C4 position (which is also para to the fluorine, an electronically favorable position). Lithiation at C4, followed by formylation, yields 4-fluoro-2-methylbenzaldehyde.
The ratio of the desired C2-lithiated species to the C4-lithiated species is highly dependent on reaction conditions, particularly the base used and the temperature.
Q2: I've isolated a non-aldehydic byproduct. NMR suggests a reaction occurred on the methyl group. What is this compound?
Answer: You have likely formed 2-fluoro-6-phenylacetaldehyde or a related derivative resulting from benzylic metalation .
Causality: The benzylic protons on the methyl group of 1-fluoro-3-methylbenzene are acidic (pKa ≈ 41) and can be deprotonated by strong bases.[4] While aryl protons are generally less acidic, the kinetics of deprotonation can be competitive.
-
Alkyllithium bases (n-BuLi, s-BuLi) generally favor deprotonation of the aromatic ring (ortho-lithiation).
-
Lithium amide bases (like LDA or LiTMP) are known to favor benzylic deprotonation in many cases.[5]
If conditions inadvertently favor benzylic metalation, a benzyl-lithium intermediate is formed. Quenching this species with DMF will lead to the formation of 2-fluoro-6-phenylacetaldehyde after hydrolysis.
Troubleshooting:
-
Base Selection: Strictly use alkyllithium bases like s-BuLi or n-BuLi, which have a higher kinetic preference for ring metalation in this system. Avoid lithium amides.
-
Temperature Control: Maintain a strictly low temperature (-78 °C). Higher temperatures can alter the selectivity of the deprotonation.
Q3: My reaction yield is very low, and I primarily recover the unreacted starting material. What went wrong?
Answer: Low conversion is one of the most common issues in ortho-lithiation reactions and typically points to problems with reagents, reaction setup, or temperature control.
Causality & Troubleshooting: The success of this reaction hinges on the generation and trapping of a highly reactive aryllithium intermediate. This species is extremely sensitive to moisture and protic sources.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / High SM Recovery | 1. Inactive Base: The n-BuLi or s-BuLi has degraded due to improper storage or handling. | 1. Titrate the Base: Always determine the exact molarity of the organolithium reagent before use (e.g., using N-benzylbenzamide or diphenylacetic acid). |
| 2. Wet Solvent/Reagents: Trace amounts of water in THF, DMF, or the starting material will quench the organolithium base and the aryllithium intermediate.[6] | 2. Rigorous Drying: Use freshly distilled THF from a sodium/benzophenone still. Dry DMF over molecular sieves or by vacuum distillation. Ensure the starting material is anhydrous. | |
| 3. Poor Temperature Control: The reaction was not maintained at -78 °C. | 3. Maintain Cold Chain: Use a dry ice/acetone or dry ice/isopropanol bath. Ensure the flask is well-insulated and monitor the internal reaction temperature. | |
| 4. Insufficient Base: An inadequate amount of base was used, especially if not recently titrated. | 4. Use Stoichiometric Excess: Typically, 1.1 to 1.3 equivalents of the organolithium base are used to ensure complete deprotonation. | |
| 5. Atmospheric Contamination: Air (containing O₂ and H₂O) leaked into the reaction vessel. | 5. Inert Atmosphere: Flame-dry all glassware under vacuum and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process. Use septa and syringe techniques for all transfers. |
Experimental Protocols
Protocol 1: Optimized Synthesis via Directed ortho-Metalation
This protocol is designed to maximize the yield of the desired this compound while minimizing side-product formation.
Materials:
-
1-Fluoro-3-methylbenzene (anhydrous)
-
s-Butyllithium (s-BuLi) in cyclohexane (titrated solution, ~1.4 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Initial Solution: Add 1-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF to the flask via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise at -78 °C. A color change is typically observed.
-
Warming & Quenching: Allow the reaction mixture to stir at -78 °C for another 30 minutes, then slowly warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This is a highly effective chemical method for separating the target aldehyde from non-carbonyl impurities, such as unreacted starting material.[7]
Procedure:
-
Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like diethyl ether.
-
Extraction with Bisulfite: Transfer the solution to a separatory funnel and extract with a freshly prepared saturated solution of sodium bisulfite (NaHSO₃) in water. Shake vigorously for 10-15 minutes. The aldehyde will form a water-soluble adduct and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the adduct. The organic layer, containing unreacted starting material and other non-aldehydic impurities, can be discarded.
-
Washing: Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining organic impurities.
-
Regeneration of Aldehyde: To regenerate the aldehyde, add a strong base (e.g., 10% NaOH solution) or a saturated sodium carbonate solution to the aqueous layer until the solution is basic (pH > 10) and the adduct is fully decomposed. The aldehyde will precipitate or form an oily layer.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous solution with a fresh portion of diethyl ether or dichloromethane (3x).
-
Final Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the purified this compound.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. [PDF] Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Fluoro-6-methylbenzaldehyde Reaction Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Fluoro-6-methylbenzaldehyde. Drawing from established chemical principles and field experience, this document will navigate you through common purification challenges, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my this compound reaction mixture?
The nature of impurities is intrinsically linked to the synthetic route employed. Here's a breakdown of likely contaminants:
-
From Formylation Reactions (e.g., Vilsmeier-Haack, Duff Reaction):
-
Unreacted Starting Material: 1-Fluoro-3-methylbenzene.
-
Regioisomers: Primarily 4-Fluoro-2-methylbenzaldehyde, where formylation occurs at the para-position to the methyl group.
-
Polymeric byproducts: High molecular weight species resulting from side reactions.
-
-
From Oxidation of 2-Fluoro-6-methylbenzyl alcohol:
-
Unreacted Starting Alcohol: 2-Fluoro-6-methylbenzyl alcohol.
-
Over-oxidation Product: 2-Fluoro-6-methylbenzoic acid.[1]
-
Q2: My TLC analysis shows multiple spots. How do I begin to identify them?
A systematic approach is key. Co-spotting your reaction mixture with commercially available standards of the expected starting materials and potential side-products is the most direct method. If standards are unavailable, consider the relative polarities. Generally, aldehydes are more polar than the parent arene but less polar than the corresponding alcohol or carboxylic acid.
Q3: Is there a general-purpose purification method you would recommend for a first attempt?
For many common scenarios, a simple aqueous work-up followed by distillation or column chromatography is a robust starting point. The choice depends on the scale of your reaction and the nature of the impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and provides targeted solutions.
Issue 1: My final product is contaminated with an acidic impurity, likely 2-Fluoro-6-methylbenzoic acid.
This is a common issue when preparing the aldehyde by oxidation. The most effective way to remove acidic impurities is through a liquid-liquid extraction based on their chemical properties.
Solution: Acid-Base Extraction
This technique exploits the different solubilities of the neutral aldehyde and the acidic carboxylic acid in aqueous and organic phases at different pH values.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate. The 2-Fluoro-6-methylbenzoic acid will be deprotonated to its sodium salt and dissolve in the aqueous layer. The desired aldehyde will remain in the organic layer.
-
Drain the aqueous layer.
-
Repeat the washing with NaHCO₃ solution (2-3 times) to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking up emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Causality behind the choice: Sodium bicarbonate is a weak base, which is sufficient to deprotonate the carboxylic acid without causing unwanted side reactions with the aldehyde.
Issue 2: My product is contaminated with unreacted starting material (1-Fluoro-3-methylbenzene or 2-Fluoro-6-methylbenzyl alcohol).
When the boiling points of the impurity and the product are significantly different, distillation is an excellent choice for purification. If the boiling points are close, or for smaller scale purifications, column chromatography is more suitable.
Solution A: Fractional Distillation
This method is ideal for separating liquids with different boiling points. This compound has a boiling point of approximately 200.5°C at atmospheric pressure.[2]
Experimental Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus. A Vigreux column is often sufficient for good separation.
-
Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Collect the fractions based on their boiling points. The lower-boiling starting material will distill first, followed by the higher-boiling aldehyde.
-
Monitor the purity of the collected fractions by TLC or GC.
Data Presentation: Boiling Points of Key Compounds
| Compound | Boiling Point (°C) |
| 1-Fluoro-3-methylbenzene | ~116 |
| 2-Fluoro-6-methylbenzyl alcohol | Higher than the aldehyde |
| This compound | ~200.5 [2] |
Solution B: Flash Column Chromatography
This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate. The optimal solvent system should be determined by TLC analysis beforehand.
-
Procedure:
-
Pack a glass column with silica gel slurried in the eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
The less polar starting material will elute first, followed by the more polar aldehyde.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 3: I have a complex mixture of impurities, and the above methods are not sufficient.
For challenging separations, or to remove non-volatile impurities, the formation of a reversible derivative of the aldehyde can be a highly selective purification method.
Solution: Purification via the Bisulfite Adduct
Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from the other organic components of the reaction mixture. The aldehyde can then be regenerated from the adduct.[3]
Experimental Protocol: Bisulfite Adduct Formation and Regeneration
Part 1: Adduct Formation
-
Dissolve the crude mixture in a suitable solvent like methanol or ethanol.[3]
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Shake or stir the mixture vigorously. A white precipitate of the bisulfite adduct should form.[3]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any adsorbed impurities.
Part 2: Aldehyde Regeneration
-
Transfer the filtered bisulfite adduct to a flask.
-
Add a sufficient amount of a dilute aqueous acid (e.g., 10% HCl) or a saturated sodium carbonate solution.
-
Stir the mixture. The adduct will decompose, regenerating the aldehyde.
-
Extract the liberated aldehyde with an organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the aqueous solution).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution to yield the purified this compound.
Visualization of Purification Workflow
Caption: Decision workflow for purification of this compound.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. The following are standard analytical techniques:
-
Gas Chromatography (GC): An excellent method for determining the purity of volatile compounds and quantifying residual starting materials or volatile byproducts.[4]
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of impurities, including non-volatile ones.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde carbonyl group (strong absorption around 1700 cm⁻¹).
References
Technical Support Center: Optimizing Catalyst Selection for 2-Fluoro-6-methylbenzaldehyde Transformations
Welcome to the technical support center for optimizing catalytic transformations involving 2-Fluoro-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this sterically hindered and electronically modified substrate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter in the lab.
The unique structure of this compound, with both an electron-withdrawing fluorine and a sterically demanding methyl group ortho to the aldehyde, presents distinct challenges in achieving high yields and selectivity. This guide will equip you with the knowledge to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the catalytic transformations of this compound, providing foundational knowledge for experimental design.
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the ortho-substituents. The methyl group introduces significant steric hindrance, which can impede the approach of the catalyst and coupling partners to the reaction center. This can slow down or inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] The ortho-fluoro group, while also contributing to steric bulk, primarily exerts a strong electron-withdrawing inductive effect. This can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde.
Q2: How do the ortho-fluoro and ortho-methyl groups electronically influence the reactivity of the aldehyde?
A2: The fluorine atom is highly electronegative and acts as an electron-withdrawing group by induction, which can increase the electrophilicity of the aldehyde's carbonyl carbon.[3] This can make the aldehyde more susceptible to nucleophilic attack. Conversely, the methyl group is weakly electron-donating, which can slightly counteract this effect. The interplay of these electronic effects can influence reaction rates and the propensity for side reactions.
Q3: Which types of catalytic transformations are commonly performed on this compound?
A3: Given its structure as a substituted benzaldehyde, this molecule is a versatile building block. Common transformations include:
-
Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are used to form new carbon-carbon and carbon-heteroatom bonds at the aromatic ring (if a halide is present) or through derivatization of the aldehyde.[4]
-
Nucleophilic Additions to the Aldehyde: Reactions like Wittig olefination, Grignard additions, and reductive aminations are common for modifying the aldehyde functionality.[3][5]
-
Oxidation/Reduction of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid or reduced to a benzyl alcohol.[6]
-
C-H Functionalization: The ortho-directing capabilities of the aldehyde group can be exploited in rhodium-catalyzed C-H activation/alkylation reactions.[7]
Q4: What is a good starting point for selecting a catalyst system for a Suzuki-Miyaura coupling with a halogenated derivative of this compound?
A4: For sterically hindered aryl halides, highly active palladium catalyst systems are essential.[2][8] A robust starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.[9][10] Ligands such as SPhos, XPhos, or t-Bu₃P are often effective in promoting the challenging oxidative addition and reductive elimination steps with hindered substrates.[9] The choice of a weak, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is also crucial to minimize side reactions like dehalogenation.[9]
Q5: Are there alternatives to palladium catalysts for transformations of this compound?
A5: Yes, other transition metals can be employed depending on the desired transformation. For instance:
-
Rhodium catalysts are particularly useful for reactions involving the aldehyde group, such as hydroacylation and C-H alkylation.[7][11][12] They can also be used for methylenation of the aldehyde under mild, non-basic conditions.[13]
-
Nickel catalysts can be an effective alternative for cross-coupling reactions, especially with less reactive aryl chlorides, due to their ability to facilitate oxidative addition.[9]
-
Copper co-catalysts are sometimes used in conjunction with palladium in certain cross-coupling reactions, such as the Stille coupling.[14]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Low to no conversion in a Suzuki-Miyaura cross-coupling reaction.
| Potential Cause | Suggested Solution | Rationale |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky phosphine ligand (e.g., from PPh₃ to SPhos or XPhos). Consider using a nickel-based catalyst system if the substrate is an aryl chloride.[9] | Bulky, electron-rich ligands stabilize the palladium center and promote the oxidative addition of sterically hindered aryl halides.[8] Nickel catalysts are often more effective for activating less reactive C-Cl bonds. |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents. | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. |
| Poor Solubility of Reagents | Select a solvent system that ensures all components are well-dissolved at the reaction temperature (e.g., dioxane, toluene, or a mixture). | A homogeneous reaction mixture is crucial for efficient reaction kinetics.[9] |
| Steric Hindrance | Increase the reaction temperature in increments of 10-20 °C. Use a more sterically demanding but highly active ligand like AntPhos.[15] | Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Specialized ligands are designed to accommodate bulky substrates.[15] |
Issue 2: Significant formation of dehalogenated benzaldehyde byproduct.
| Potential Cause | Suggested Solution | Rationale |
| Presence of a Proton Source | Use anhydrous solvents and reagents. Ensure the base is thoroughly dried before use. | Water or other protic species can lead to hydrodehalogenation, a common side reaction in cross-coupling.[9] |
| Base is too Strong or Nucleophilic | Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] | Stronger bases can promote protonolysis of the organometallic intermediates, leading to dehalogenation. |
| Slow Reductive Elimination | Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate this step.[9] | Accelerating the desired product-forming step can outcompete the undesired dehalogenation pathway.[9] |
| High Reaction Temperature | Screen a range of lower temperatures (e.g., room temperature to 80 °C). | Lowering the temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.[9] |
Issue 3: Aldehyde protection strategy leading to complications.
While direct coupling is often possible with modern catalysts, sometimes aldehyde protection is necessary.
| Potential Cause | Suggested Solution | Rationale |
| Acetal Protection/Deprotection Issues | Use a robust acetal like a diethyl acetal. Ensure anhydrous conditions for protection and controlled acidic conditions for deprotection. | Acetal formation is reversible, and incomplete protection or harsh deprotection can lower overall yield. |
| Undesired Reactivity of the Aldehyde | If the aldehyde is participating in side reactions, consider protecting it as a diethyl acetal before the cross-coupling reaction.[9] | Protection simplifies the reaction by temporarily removing a reactive functional group. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated derivative of this compound.
Materials:
-
Halogenated this compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst Selection Logic for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes [organic-chemistry.org]
- 13. Rhodium-Catalyzed Methylenation of Aldehydes [organic-chemistry.org]
- 14. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Safe handling and storage protocols for 2-Fluoro-6-methylbenzaldehyde
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 2-Fluoro-6-methylbenzaldehyde (CAS No. 117752-04-2). The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure scientific integrity and promote best practices in a laboratory setting.
Chemical Profile & Properties
This compound is a substituted aromatic aldehyde used as a building block in organic synthesis. Understanding its physical and chemical properties is critical for its proper handling and use in experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO | [1][2] |
| Molecular Weight | 138.14 g/mol | [1][2][3] |
| Appearance | Colorless to yellow liquid | [1] |
| Density | 1.151 g/mL at 20 °C | [1][3] |
| Boiling Point | 200.5 °C at 760 mmHg | [1] |
| Flash Point | 82.5 °C | [1] |
| Refractive Index | n20/D 1.525 | [1][3] |
| Storage Temperature | 2-8°C recommended | [1][3] |
Core Safety Protocols & Handling
Adherence to strict safety protocols is paramount when working with any chemical reagent. The following guidelines are based on the known hazards of this compound, which include skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.
-
Eye and Face Protection: Always wear chemical safety goggles that meet the ANSI Z.87.1 standard.[4] A full-face shield is required when there is a significant risk of splashes, such as during bulk transfers or when quenching a reaction.[4]
-
Hand Protection: Wear chemically resistant gloves. Disposable nitrile gloves provide good protection against incidental splashes but should be changed immediately upon contamination.[5] For prolonged handling or immersion, consult glove manufacturer charts for breakthrough times. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[4] Ensure it provides full coverage. When handling larger quantities, a chemical-resistant apron is recommended over the lab coat.[4]
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) may be required.[3]
Safe Handling Practices
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[6]
-
Inert Atmosphere: Aromatic aldehydes are susceptible to oxidation. For transfers and reactions sensitive to impurities, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of the corresponding carboxylic acid.[7]
Storage Protocols
Proper storage is crucial for maintaining the purity and stability of this compound. The primary degradation pathway is autoxidation upon exposure to air, which forms 2-fluoro-6-methylbenzoic acid.[7][8]
-
Short-Term Storage (Days to Weeks): Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight. A recommended temperature range is 2-8°C.[1][3]
-
Long-Term Storage (Months): For long-term storage, it is best practice to store the aldehyde under an inert atmosphere (nitrogen or argon) to minimize oxidation.[7] Sealing the container with paraffin film can provide an additional barrier against air ingress. Store locked up in a designated area.[1]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5][9]
Caption: Workflow for selecting appropriate storage conditions.
Frequently Asked Questions (FAQs)
Q1: The this compound in my bottle has turned slightly yellow. Is it still usable?
A1: A slight yellow tinge is common for many aldehydes and may not significantly impact most reactions. However, this color change indicates the onset of degradation, likely through oxidation or minor polymerization. The primary impurity is 2-fluoro-6-methylbenzoic acid, which forms upon exposure to air.[7] For sensitive reactions, such as those involving highly reactive organometallics, purification by distillation before use is recommended. For less sensitive reactions, the material may still be suitable. It is advisable to run a small-scale test reaction first.
Q2: I noticed some white crystalline solid in my liquid this compound. What is it?
A2: The white solid is almost certainly 2-fluoro-6-methylbenzoic acid, the product of autoxidation.[8][10] This indicates significant degradation. The presence of this acidic impurity can interfere with many reactions, especially those that are base-sensitive. The material should be purified by vacuum distillation to separate the more volatile aldehyde from the less volatile carboxylic acid before use.
Q3: What are the primary chemical incompatibilities for this aldehyde?
A3: this compound is incompatible with several classes of chemicals:
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates, peroxides): Can cause vigorous, exothermic reactions, potentially leading to fire.[5][9]
-
Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride): Will reduce the aldehyde to the corresponding alcohol in a highly exothermic reaction.
-
Strong Bases (e.g., sodium hydroxide, potassium tert-butoxide): Can catalyze aldol condensation or Cannizzaro reactions, leading to undesired byproducts.[6]
-
Strong Acids (e.g., sulfuric acid, perchloric acid): Can catalyze polymerization or other decomposition reactions.[5]
-
Aliphatic and Aromatic Amines: Can react to form imines, often with the release of heat.[5]
Q4: What is the correct first aid procedure for skin or eye contact?
A4:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[1]
Experimental Troubleshooting Guides
This section addresses specific issues that may arise during common synthetic procedures involving this compound.
Troubleshooting a Wittig Reaction
Problem: My Wittig reaction is giving a low yield of the desired alkene, and I am recovering unreacted aldehyde.
-
Causality & Solution:
-
Inefficient Ylide Formation: The phosphonium ylide may not be forming completely. Ensure the phosphonium salt is dry and that a sufficiently strong, fresh base (e.g., n-BuLi, NaH, KOtBu) is used. The reaction to form the ylide is often indicated by a distinct color change (e.g., deep red or orange).
-
Ylide Instability: Some ylides, particularly unstabilized ones, can be unstable and decompose before reacting with the aldehyde. It can be beneficial to generate the ylide in the presence of the aldehyde or add the aldehyde immediately after ylide formation.[11]
-
Steric Hindrance: While the ortho-methyl group on this compound provides some steric hindrance, it is generally reactive. However, if your phosphonium ylide is also very bulky, the reaction rate may be slow. Consider extending the reaction time or gently warming the mixture.
-
Aldehyde Quality: As previously noted, aldehydes are prone to oxidation.[12][13] An acidic impurity (the carboxylic acid) can quench the basic ylide, reducing the amount available to react with the aldehyde. If you suspect the aldehyde has degraded, purify it by distillation before the reaction.
-
Troubleshooting an Aldol Condensation
Problem: I am attempting a crossed aldol condensation, but I am getting a complex mixture of products, including self-condensation products.
-
Causality & Solution:
-
Controlling Enolate Formation: this compound cannot form an enolate itself because it lacks α-hydrogens. This makes it an excellent electrophilic partner in a crossed aldol reaction.[10] To prevent self-condensation of your other carbonyl partner (the one with α-hydrogens), control the enolate formation.
-
Slow Addition: Slowly add the enolizable ketone or aldehyde to a mixture of the this compound and the base. This ensures that any enolate that forms is in the presence of a high concentration of the desired electrophile, minimizing self-reaction.[10]
-
Directed Aldol Conditions: For maximum control, pre-form the enolate of your nucleophilic partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C). Then, slowly add the this compound to this pre-formed enolate solution. This method prevents any self-condensation.[10]
-
Promoting Condensation: If the initial aldol addition product is desired, keep temperatures low. If the dehydrated α,β-unsaturated product is the target, heating the reaction will drive the elimination of water and push the equilibrium toward the final condensed product.[14]
-
Troubleshooting a Reductive Amination
Problem: The reaction is slow or incomplete, and I am isolating unreacted aldehyde and/or the alcohol byproduct instead of the desired amine.
-
Causality & Solution:
-
Suboptimal pH for Imine Formation: The critical first step is the formation of an imine (or iminium ion), which is then reduced. This equilibrium is highly pH-dependent. The reaction is typically favored under mildly acidic conditions (pH 4-5).[7] If the solution is too acidic, the amine nucleophile is protonated and becomes unreactive. If it is too basic, the aldehyde's carbonyl group is not sufficiently activated. Adding a catalytic amount of acetic acid is a common strategy.
-
Premature Reduction of Aldehyde: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde to the corresponding benzyl alcohol faster than imine formation occurs.[15] This is a common cause of failure.
-
Choice of Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for one-pot reductive aminations because they are less reactive towards the aldehyde at the optimal pH for imine formation.[7][16]
-
Water Removal: Imine formation produces water. This equilibrium can be driven forward by removing water, often by including a dehydrating agent like molecular sieves in the reaction mixture.[16]
-
Emergency & Disposal Protocols
Accidental Release Measures (Spills)
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleanup, don the appropriate PPE, including a respirator if vapors are significant, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Absorbent: Carefully sweep or scoop the saturated absorbent material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate Area: Wipe the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Identification: Chemical waste generators are responsible for classifying their waste. Do not mix aldehyde waste with incompatible waste streams (e.g., strong oxidizers).
-
Containerization: Collect surplus reagent and contaminated materials in a dedicated, clearly labeled, and tightly sealed hazardous waste container.
-
Disposal Method: The primary disposal method is through a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[15]
-
Prohibition: NEVER dispose of this compound down the drain or in the regular trash.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 96 117752-04-2 [sigmaaldrich.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reactions with 2-Fluoro-6-methylbenzaldehyde
Welcome to the technical support center for 2-Fluoro-6-methylbenzaldehyde (CAS 117752-04-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered aromatic aldehyde. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to solve problems independently.
Part 1: Foundational Knowledge & FAQs
Before initiating any reaction, understanding the physical properties and handling requirements of your starting material is critical. This compound is a valuable building block, but its ortho-substituents (fluorine and methyl) introduce significant steric hindrance that governs its reactivity.
| Property | Value | Source |
| CAS Number | 117752-04-2 | [1][2][3] |
| Molecular Formula | C₈H₇FO | [1] |
| Molecular Weight | 138.14 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [1] |
| Density | 1.151 g/mL at 20 °C | [2] |
| Boiling Point | 200.5 °C at 760 mmHg | [1] |
| Storage | 2-8°C, under an inert atmosphere | [2] |
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has a yellow tint. Is it still usable?
A1: A yellow color often indicates partial oxidation of the aldehyde to its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.[4] While it may be usable for some robust reactions, this impurity can interfere with sensitive transformations, poison catalysts, or complicate purification.
-
Recommendation: Before use, assess the purity via NMR or GC-MS. If a significant amount of the carboxylic acid impurity is present, purification is recommended. A simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate) can often remove the acidic impurity, followed by drying the organic layer and re-isolating the aldehyde.
Q2: What are the primary safety concerns when working with this compound?
A2: According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant.[1][3] Always handle this chemical in a well-ventilated fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[1][2]
Part 2: Troubleshooting Common Reaction Failures
This section addresses the most common issues encountered during reactions involving this compound.
Q3: My reaction shows no conversion of the starting material. What are the likely causes?
A3: A complete lack of reactivity typically points to a fundamental issue with the reaction setup or conditions. The steric hindrance from the ortho-substituents is a primary factor to consider, as it can significantly slow down reactions that proceed easily with less hindered aldehydes.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting zero conversion.
-
Causality: The ortho-methyl and fluoro groups shield the aldehyde's carbonyl carbon. Nucleophilic attack, a key step in many aldehyde reactions, requires more energy to overcome this steric barrier. Therefore, standard conditions reported for benzaldehyde may be insufficient.
-
Actionable Advice:
-
Re-evaluate Temperature: Increase the reaction temperature in 10-20 °C increments.
-
Solvent Choice: Ensure your solvent fully dissolves all reagents and is appropriate for the reaction temperature. For some reactions, a more polar or higher-boiling solvent may be necessary.
-
Catalyst: If using a catalyst, consider screening alternatives known for activity with hindered substrates or increasing the catalyst loading.
-
Q4: The reaction is very slow and the final yield is low. How can I optimize it?
A4: Sluggish reactions and low yields are classic optimization problems. A systematic approach is key to identifying the limiting factor.
| Parameter | Initial Strategy | Advanced Strategy | Rationale |
| Temperature | Increase temperature by 20 °C | Switch to a higher-boiling solvent; use sealed-tube or microwave conditions | Overcomes the activation energy barrier imposed by steric hindrance. |
| Concentration | Double the concentration of the limiting reagent | Use the aldehyde as the solvent if feasible and thermally stable | Le Châtelier's principle; increases collision frequency. |
| Catalyst | Increase catalyst loading by 50% | Screen a panel of catalysts (e.g., different Lewis acids, organocatalysts) | A more active catalyst can lower the activation energy. |
| Stoichiometry | Increase excess of the other reactant (e.g., from 1.1 to 1.5 eq.) | Use a large excess (3-5 eq.) if the reagent is inexpensive and easily removed | Pushes the equilibrium towards the product side. |
-
Pro-Tip: Before making large-scale changes, run a series of small-scale parallel experiments to test different conditions. This is more efficient than single, iterative trials. If a reaction seems to stall, it could be due to product inhibition or catalyst deactivation.[6]
Q5: I have significant side products, especially an acidic impurity. What is happening?
A5: The formation of multiple products points to competing reaction pathways or degradation.
-
Primary Side Product: Oxidation: The most common byproduct is 2-Fluoro-6-methylbenzoic acid, formed by the oxidation of the aldehyde.[4] This can happen if the reaction is exposed to air for long periods, especially at elevated temperatures or in the presence of certain metals.
-
Solution: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon). Degas your solvents before use.
-
-
Other Possibilities:
-
Cannizzaro Reaction: If your reaction is run under strongly basic conditions and does not involve another enolizable reactant, the aldehyde can disproportionate to form the corresponding alcohol and carboxylic acid.
-
Workup Instability: Your desired product might be unstable to the acidic or basic conditions used during the aqueous workup.[6] Test this by exposing a small sample of the crude reaction mixture to your planned workup conditions and monitoring by TLC or LC-MS.
-
Caption: Common reaction pathway and primary oxidative side reaction.
Part 3: Purification Strategies
Q6: How can I remove unreacted this compound from my final product?
A6: Separating the starting aldehyde from a product with similar polarity can be challenging. A highly effective chemical method leverages the unique reactivity of the aldehyde group.
Protocol: Purification via Sodium Bisulfite Adduct Formation
This technique is excellent for separating aldehydes from mixtures.[7] The aldehyde reacts with sodium bisulfite to form a water-soluble salt (adduct), which can be easily separated from water-insoluble organic products.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. The aldehyde will be pulled into the aqueous layer as the bisulfite adduct.
-
Separation: Separate the aqueous layer from the organic layer (which now contains your purified product, free of the starting aldehyde). Repeat the wash 1-2 more times to ensure complete removal.
-
Product Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate your purified product.
-
(Optional) Aldehyde Recovery: The unreacted aldehyde can be recovered from the combined aqueous layers. Add a strong base (e.g., 10% NaOH) until the solution is basic (pH > 10) to regenerate the aldehyde, which can then be extracted with an organic solvent.[7]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound 96 117752-04-2 [sigmaaldrich.com]
- 3. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Laboratory Synthesis Using 2-Fluoro-6-methylbenzaldehyde
Welcome to the technical support center for researchers, chemists, and process development professionals working with 2-Fluoro-6-methylbenzaldehyde. This guide provides in-depth, field-tested insights into scaling up laboratory syntheses involving this versatile aromatic aldehyde. The content is structured in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during process development.
I. Introduction to this compound
This compound (CAS No. 117752-04-2) is a key building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its unique substitution pattern—an aldehyde for classical carbonyl chemistry, a fluorine atom to modulate electronic properties and block metabolic pathways, and a methyl group influencing steric hindrance and reactivity—makes it a valuable starting material. However, these same features can present specific challenges when transitioning from bench-scale (grams) to pilot-plant or manufacturing scale (kilograms). This guide is designed to help you navigate these challenges effectively.
II. General Scale-Up Principles & FAQs
Scaling up any chemical synthesis is more than just using larger flasks and more reagents. The fundamental principles of heat transfer, mass transfer, and reaction kinetics change, often non-linearly.
Q1: My reaction yield dropped significantly when I increased the scale from 5 g to 100 g. What are the most likely general causes?
A1: A drop in yield upon scale-up is a common issue, typically rooted in three main areas:
-
Inadequate Thermal Management: Many reactions involving aldehydes are exothermic. A small flask has a large surface-area-to-volume ratio, dissipating heat efficiently. In a large reactor, this ratio decreases dramatically, and heat can build up. This can lead to thermal decomposition of reactants, products, or reagents, and promote side reactions.[2]
-
Poor Mixing Efficiency: What appears as a homogenous solution in a small flask may have significant concentration and temperature gradients in a large reactor.[2] This can lead to localized "hot spots" or areas of high reagent concentration, fostering impurity formation.
-
Changes in Addition Rates: A "quick addition" on a gram scale might be detrimental on a kilogram scale. Reagent addition must be slowed down to match the reactor's ability to dissipate heat and effectively mix the contents.
Q2: I rely heavily on column chromatography for purification at the lab scale. How do I adapt my purification strategy for a 1 kg batch?
A2: Preparative chromatography is generally not economically viable for large-scale production.[2] The primary goal should be to develop a robust crystallization or distillation procedure.
-
Crystallization: This is the preferred method for purifying solids at scale. The key is to develop a process that is reproducible and gives the desired polymorph and purity. This involves screening various solvents and solvent mixtures, controlling the cooling rate, and determining the optimal seeding strategy.
-
Distillation: As this compound is a liquid with a boiling point of 200.5°C, distillation is a viable purification method for the starting material itself or liquid products derived from it.[3]
-
Liquid-Liquid Extraction: Optimize your aqueous work-up. Sometimes, adjusting the pH or using a different extraction solvent can significantly improve the purity of the organic phase, reducing the burden on the final purification step.
Troubleshooting Guide for Specific Reactions
The following sections address issues specific to common transformations of this compound.
A. Reductive Amination
Reductive amination is a cornerstone of C-N bond formation. The reaction of this compound with a primary or secondary amine to form an imine/enamine intermediate, followed by reduction, is a common route to substituted benzylamines.
Q3: When scaling up a reductive amination with sodium triacetoxyborohydride (STAB), I'm observing the formation of a significant amount of the corresponding alcohol (2-fluoro-6-methylbenzyl alcohol). Why is this happening and how can I prevent it?
A3: The formation of the benzyl alcohol byproduct indicates that the aldehyde is being reduced faster than the imine intermediate. This is a common issue when the imine formation is slow or reversible. The steric hindrance from the ortho-methyl group on your substrate can slow down the initial condensation with the amine.
Causality & Mitigation Strategy:
-
Promote Imine Formation: The rate-limiting step is often the initial condensation. Pre-forming the imine before adding the reducing agent is the most effective solution. This can be achieved by stirring the aldehyde and amine together in the solvent (e.g., DCM or Toluene) for a few hours. The use of a dehydrating agent like anhydrous MgSO₄ or setting up a Dean-Stark trap to remove water can also drive the equilibrium towards the imine.
-
Choice of Reducing Agent: While STAB is mild, consider a reducing agent that is more selective for the imine over the aldehyde, or one whose reactivity can be controlled by pH. Catalytic hydrogenation (H₂, Pd/C) is an excellent scale-up option as it is highly selective for the C=N bond once formed.[4]
-
Temperature Control: Ensure the temperature is kept moderate. Higher temperatures can favor aldehyde reduction over imine formation.
References
Validation & Comparative
Comparing reactivity of 2-Fluoro-6-methylbenzaldehyde vs 2-Chloro-6-methylbenzaldehyde
An In-Depth Comparison of the Reactivity of 2-Fluoro-6-methylbenzaldehyde and 2-Chloro-6-methylbenzaldehyde
A Guide for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis, the judicious selection of starting materials is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Substituted benzaldehydes are fundamental building blocks, particularly in the synthesis of pharmaceutical intermediates and other high-value fine chemicals. This guide provides a detailed, objective comparison of the reactivity of two closely related analogues: this compound and 2-Chloro-6-methylbenzaldehyde. Our analysis is grounded in fundamental principles of physical organic chemistry and supported by available data to empower researchers in making informed decisions for their synthetic strategies.
The reactivity of the aldehyde functional group in these two molecules is a delicate interplay of electronic and steric effects exerted by the ortho-substituents. A clear understanding of these influences is crucial to predicting their chemical behavior.
Electronic Effects: The Inductive vs. Resonance Tug-of-War
The primary electronic influence of the halogen substituents (fluorine and chlorine) is the inductive effect (-I), which withdraws electron density from the aromatic ring through the sigma bond network.[1] This effect is a direct consequence of their high electronegativity.
-
Fluorine: As the most electronegative element, fluorine exerts a significantly stronger electron-withdrawing inductive effect (-I) than chlorine.[2][3]
-
Chlorine: While still highly electronegative, its inductive pull is less potent than that of fluorine.[1]
Both halogens also possess lone pairs of electrons that can be donated to the aromatic pi-system via the resonance effect (+R). However, for halogens, the inductive effect overwhelmingly dominates the resonance effect. This net electron withdrawal deactivates the aromatic ring towards electrophilic substitution but, critically, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
The methyl group, in contrast, is an electron-donating group (+I), which slightly counteracts the electron-withdrawing effect of the halogen. The key takeaway is that the stronger -I effect of fluorine renders the carbonyl carbon in This compound more electron-deficient (more electrophilic) than that in its chloro-analogue.
Caption: Dominant electronic effects influencing carbonyl reactivity.
Steric Hindrance: A Matter of Size
In both molecules, the aldehyde group is flanked by two ortho substituents, creating a sterically crowded environment. The key difference lies in the atomic radii of the halogens.
-
Fluorine: Van der Waals radius ≈ 1.47 Å
-
Chlorine: Van der Waals radius ≈ 1.75 Å
The larger size of the chlorine atom in 2-Chloro-6-methylbenzaldehyde results in greater steric hindrance around the carbonyl group compared to the fluoro analogue.[5] This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates.
References
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Fluoro-6-methylbenzaldehyde and Its Synthetic Products
Introduction
2-Fluoro-6-methylbenzaldehyde is a key substituted benzaldehyde intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its precise molecular structure, with a fluorine atom and a methyl group ortho to the aldehyde, imparts unique reactivity and properties that are leveraged in complex synthetic pathways. Consequently, the rigorous characterization of this compound and its reaction products is not merely a quality control checkpoint; it is a critical necessity for ensuring reaction efficiency, final product purity, and batch-to-batch consistency.
This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explore the causality behind instrumental choices, the logic of method development, and the synergy of using a multi-technique approach to build a complete analytical profile. The protocols described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
Core Analytical Techniques: A Comparative Overview
The complete characterization of a chemical entity like this compound requires a combination of techniques that, together, confirm its structure, assess its purity, and quantify its concentration. No single method is sufficient. The four pillars of this analytical workflow are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Definitive structural elucidation and confirmation. | Provides unambiguous information on the molecular skeleton, connectivity, and chemical environment of atoms (¹H, ¹³C, ¹⁹F). | Relatively low sensitivity; not ideal for trace impurity detection. Requires higher sample concentration. |
| GC-MS | Purity assessment, impurity identification, and analysis of volatile components. | Excellent separation for volatile compounds. High sensitivity and specificity from the mass spectrometer allow for identification of unknown impurities.[1][2] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Quantification and purity analysis, especially for non-volatile or thermally sensitive compounds. | Highly versatile and robust for quantitative analysis. Can be coupled with various detectors (UV, MS).[3][4] | May require derivatization for compounds without a strong chromophore to achieve high sensitivity.[5][6] |
| FTIR Spectroscopy | Rapid confirmation of functional groups and product identity. | Fast, simple, and non-destructive. Excellent for verifying the presence of key bonds (e.g., C=O, C-F).[7][8][9] | Provides limited information on the overall molecular structure; not suitable for quantifying components in a mixture. |
Definitive Structural Elucidation by NMR Spectroscopy
NMR is the gold standard for unambiguous structure confirmation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework.
Expertise & Causality: The chemical shifts and coupling constants are highly sensitive to the electronic environment created by the substituents. The electron-withdrawing aldehyde and fluorine atoms, along with the electron-donating methyl group, create a distinct and predictable pattern in the aromatic region of the ¹H NMR spectrum. Critically, the fluorine atom will couple to nearby protons and carbons, providing definitive proof of its position relative to the other substituents. For instance, a characteristic doublet-of-doublets or triplet pattern for the aromatic protons adjacent to the fluorine is expected. The aldehyde proton will appear as a singlet significantly downfield (around 10 ppm) due to the deshielding effect of the carbonyl group.[8][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single residual peak which is easily identifiable.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
If available, acquire a ¹⁹F NMR spectrum to directly observe the fluorine resonance and its couplings.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and perform baseline correction. Integrate the peaks in the ¹H spectrum to determine proton ratios and measure coupling constants (J-values) to confirm connectivity.
Workflow for NMR Structural Confirmation
Caption: Workflow for NMR structural confirmation of this compound.
Purity and Impurity Profiling by GC-MS
For a volatile compound like this compound, GC-MS is the premier technique for assessing purity and identifying volatile impurities such as residual starting materials (e.g., 2-fluoro-6-methyltoluene), by-products, or solvents.[2][11]
Expertise & Causality: The choice of a low-to-mid polarity capillary column (e.g., DB-5ms or equivalent) is deliberate. Its stationary phase provides excellent resolution for aromatic compounds based on boiling point and polarity differences. Electron Ionization (EI) at a standard 70 eV is used because it reproducibly fragments molecules, creating a "fingerprint" mass spectrum that can be compared against spectral libraries for confident identification. The molecular ion (M⁺) for this compound (m/z = 138.14) is expected, along with characteristic fragments corresponding to the loss of the aldehyde proton (M-1), the formyl group (M-29), or other fragments of the aromatic ring.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of a high-purity volatile solvent like Dichloromethane or Ethyl Acetate. From this, prepare a dilute working solution of approximately 10-50 µg/mL. High purity solvents are essential to avoid introducing extraneous peaks.[2]
-
Instrument Setup:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set injector temperature to 250°C to ensure rapid volatilization.
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase is a robust starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes. This program ensures separation of early-eluting volatiles and elution of any higher-boiling impurities.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 400. This range covers the molecular weight of the target compound and potential impurities.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC). The peak area percentage of the main peak provides an estimate of purity. Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Summary of GC-MS Parameters
| Parameter | Value/Type | Rationale |
| Column | 30m x 0.25mm, 5% phenyl-methylpolysiloxane | Excellent general-purpose column for separating aromatic isomers and related impurities. |
| Injector Temp. | 250°C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (2 min), ramp 10°C/min to 280°C (5 min) | Balances resolution of volatile impurities with reasonable analysis time. |
| Ionization | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and structural information.[11] |
| Mass Range | m/z 40-400 | Covers the mass of the target analyte, expected fragments, and common synthetic impurities. |
Workflow for GC-MS Purity Analysis
Caption: Logical flow for GC-MS based purity assessment and impurity identification.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
While GC-MS is excellent for volatiles, HPLC is often the method of choice for accurate quantification and for analyzing non-volatile impurities or degradation products that may form during storage or further reaction. A reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard for this type of molecule.
Expertise & Causality: A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides good retention for aromatic compounds like this compound. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, is optimized to achieve a good retention time (typically 3-10 minutes) and sharp peak shape.[3] Acetonitrile is often preferred over methanol for its lower UV cutoff and viscosity. A UV detector is ideal because the benzaldehyde moiety contains a strong chromophore, absorbing UV light effectively around 254 nm. For quantitative analysis, a calibration curve is constructed using certified reference standards to ensure accuracy and traceability.[4]
Experimental Protocol: Quantitative HPLC Analysis
-
Preparation of Standards: Accurately prepare a stock solution of a certified this compound reference standard in the mobile phase diluent (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the calibration standards and generate a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (r²) of ≥ 0.999 for good linearity.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Workflow for Quantitative HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Functional Group Confirmation by FTIR Spectroscopy
FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups, serving as a quick identity check. For this compound, the spectrum will be dominated by the aldehyde and aromatic features.
Expertise & Causality: The most diagnostic peak will be the strong carbonyl (C=O) stretch of the aldehyde. Because the aldehyde is conjugated with the aromatic ring, this peak is expected to appear at a slightly lower wavenumber, typically in the range of 1710-1685 cm⁻¹.[9][10][12] Another key feature is the aldehydic C-H stretch, which appears as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.[7][8] The presence of the peak around 2750 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones.[7] Aromatic C-H stretches will be visible above 3000 cm⁻¹, and the C-F stretch will appear as a strong band in the fingerprint region, typically between 1300-1000 cm⁻¹.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a liquid sample, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film. For a solid, a KBr pellet or Attenuated Total Reflectance (ATR) accessory can be used.
-
Background Scan: Place the empty salt plates (or use the clean ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: Identify the key absorption bands and compare them to known values for aldehydes and aromatic compounds to confirm the product's identity.
Conclusion: An Integrated Analytical Approach
The characterization of this compound is most effectively achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural proof. GC-MS offers an unparalleled view of volatile purity and impurity profiles. HPLC delivers accurate and precise quantification, crucial for potency and stability assessments. Finally, FTIR serves as a rapid and reliable method for identity confirmation. By integrating these methods into a cohesive workflow, researchers and developers can ensure the quality, consistency, and integrity of their chemical products, forming a solid foundation for successful research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 6. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Fluoro-6-methylbenzaldehyde
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for key intermediates is not merely a quality control checkpoint; it is a fundamental pillar of product safety and efficacy. 2-Fluoro-6-methylbenzaldehyde, a critical building block, is no exception. Its purity profile directly influences the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Criticality of Purity for this compound
This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇FO.[1][2] Its utility as a synthetic intermediate necessitates a thorough understanding of its impurity profile. Potential impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation products. For instance, the oxidation of the aldehyde functional group to a carboxylic acid is a common degradation pathway for benzaldehydes.[3] The presence of such impurities can have deleterious effects on reaction yields, catalyst performance, and the toxicological profile of the final product. Therefore, the choice of analytical methodology for purity assessment is a critical decision.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling
HPLC is a powerful and versatile technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[3] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
The Rationale Behind the HPLC Method
The selection of a reversed-phase C18 column is predicated on its ability to effectively retain and separate compounds based on their hydrophobicity.[4] A gradient elution with a mobile phase consisting of acetonitrile and water allows for the separation of a broad range of impurities with varying polarities. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups present in the analyte or impurities. UV detection is well-suited for aromatic compounds like this compound, which possess a chromophore that absorbs UV light.
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Materials:
-
HPLC System equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard (≥99.5% purity).
-
Sample diluent: Acetonitrile/water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40-80% B15-18 min: 80% B18-18.1 min: 80-40% B18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.[4]
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the sample diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The concentration of specific impurities can be quantified using the calibration curve generated from the working standard solutions.
References
A Comparative Guide to the Strategic Advantages of the Fluorine Substituent in 2-Fluoro-6-methylbenzaldehyde Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. Halogenated benzaldehydes are foundational building blocks, but the choice of halogen is far from arbitrary.[1] This guide provides an in-depth technical analysis of 2-Fluoro-6-methylbenzaldehyde, focusing on the distinct advantages conferred by the ortho-fluorine substituent compared to its non-fluorinated or other halogenated analogs. We will explore how the unique properties of fluorine modulate reactivity and offer strategic benefits in complex molecule synthesis.
The Decisive Influence of the Ortho-Fluorine: A Duality of Effects
The enhanced utility of this compound stems from the fundamental electronic and steric properties of the fluorine atom, particularly its placement adjacent to the aldehyde functionality.
Potent Inductive Effect Driving Carbonyl Reactivity
Halogens exert two primary electronic influences: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[2] Fluorine is the most electronegative element, resulting in an exceptionally strong inductive pull of electron density through the sigma bonds.[3][4] While fluorine does possess lone pairs capable of resonance, its p-orbitals have poor energy and size match with the carbon p-orbitals of the aromatic ring, rendering its +R effect modest compared to its dominant -I effect.[2]
In this compound, this powerful -I effect makes the aromatic ring electron-deficient and, most critically, significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened partial positive charge (δ+) makes the aldehyde exceptionally susceptible to nucleophilic attack, a key advantage in many bond-forming reactions.[2][5][6]
Caption: Dominant inductive effect of fluorine enhances carbonyl reactivity.
Steric Influence and Conformational Control
While fluorine is the smallest of the halogens, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). This subtle steric presence at the ortho position can influence the conformation of the aldehyde group and control the approach of reagents, potentially leading to higher stereoselectivity in certain reactions. In complex systems, the strategic placement of an ortho-fluoro group can enforce configurational stability in N-aryl atropisomers, a valuable attribute in modern drug design.[4]
The C-F Bond: A Pillar of Metabolic Stability
A paramount advantage of incorporating fluorine into bioactive molecules is the exceptional strength of the carbon-fluorine bond (bond dissociation energy ~115 kcal/mol).[7] This bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a C-H bond with a C-F bond at a metabolically vulnerable position, chemists can block undesirable oxidation, thereby enhancing the metabolic stability, bioavailability, and half-life of a drug candidate.[8][9] this compound serves as a key intermediate for introducing this strategic fluorination.[8]
Comparative Performance in Key Organic Reactions
The theoretical advantages of the ortho-fluorine substituent are borne out in its performance in pivotal synthetic transformations.
Enhanced Reactivity in Condensation Reactions
The Knoevenagel and Aldol-type condensation reactions are fundamental C-C bond-forming processes that rely on the nucleophilic attack of a carbanion on an aldehyde. The rate and efficiency of these reactions are directly proportional to the electrophilicity of the carbonyl carbon.
Due to the strong -I effect of the fluorine, this compound demonstrates superior reactivity compared to its non-fluorinated counterpart, 2-methylbenzaldehyde. Electron-withdrawing groups are known to accelerate these condensations, often leading to higher yields under milder conditions.[6]
Table 1: Comparative Reactivity in Base-Catalyzed Condensation
| Starting Benzaldehyde | Key Substituent Effect | Expected Relative Rate | Typical Yield |
|---|---|---|---|
| 2-Methylbenzaldehyde | Weakly donating (+I) | Baseline | Moderate |
| 2-Chloro-6-methylbenzaldehyde | Strongly withdrawing (-I) | Faster | Good to High |
| This compound | Very strongly withdrawing (-I) | Fastest | High to Excellent |
Note: This table represents expected reactivity based on established electronic principles.[2][6] Actual yields may vary with specific substrates and conditions.
A Handle for Directed C-H Functionalization
In the field of transition-metal catalysis, the fluorine substituent can serve as a directing group for C–H functionalization. The reactivity of C–H bonds positioned ortho to a fluorine atom is often enhanced in the presence of metal centers (e.g., Pd, Ir, Rh).[10] This phenomenon arises from the ability of the electronegative fluorine to facilitate the C-H activation step and stabilize the resulting metal-carbon bond.[10] While the C6 position in this compound is substituted with a methyl group, this principle is highly relevant for reactions at the C3 position or in derivatives where the C6 position is available, offering a synthetic route that avoids pre-functionalization steps.
Experimental Protocol: Base-Catalyzed Crossed Aldol Condensation
This protocol provides a validated framework for a crossed Aldol condensation, a reaction where the enhanced electrophilicity of this compound is a distinct advantage. This reaction couples the aldehyde with a ketone, such as acetone, to form an α,β-unsaturated ketone.
Methodology
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.38 g, 10.0 mmol) in ethanol (20 mL). In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL).
-
Initial Reaction: To the stirred solution of the aldehyde, add acetone (0.87 mL, 12.0 mmol).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise to the aldehyde/acetone mixture over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
Workup and Isolation: Once the starting aldehyde is consumed, pour the reaction mixture into 50 mL of cold water. If a precipitate forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α,β-unsaturated ketone.
Caption: Experimental workflow for the synthesis of an α,β-unsaturated ketone.
Conclusion
The ortho-fluorine substituent in this compound is not merely a placeholder but a strategic tool that offers multiple, tangible advantages in organic synthesis. Its powerful electron-withdrawing inductive effect significantly enhances the reactivity of the aldehyde carbonyl, enabling faster reactions and higher yields in crucial bond-forming processes like condensation reactions. Furthermore, the inherent stability of the C-F bond makes this compound an invaluable precursor for synthesizing metabolically robust pharmaceuticals and agrochemicals. For researchers aiming to leverage predictable reactivity and design molecules with enhanced pharmacokinetic profiles, this compound represents a superior and strategically sound building block.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-3-fluoro-6-methylbenzaldehyde | Benchchem [benchchem.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. This compound [myskinrecipes.com]
- 9. nbinno.com [nbinno.com]
- 10. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Unambiguous Fingerprint: A Guide to Confirming the Structure of 2-Fluoro-6-methylbenzaldehyde Derivatives with ¹⁹F NMR
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. In the realm of fluorinated aromatic compounds, particularly those with congested substitution patterns like 2-fluoro-6-methylbenzaldehyde derivatives, traditional analytical techniques can sometimes yield ambiguous results. This guide provides an in-depth comparison of how ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and often definitive tool for the structural elucidation of this important class of molecules.
The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, make ¹⁹F NMR an exceptionally sensitive and informative technique.[1] Its large chemical shift dispersion, spanning over 800 ppm, provides exquisite resolution and sensitivity to the local electronic environment, making it a powerful probe for subtle structural variations.[1]
The Decisive Advantage of ¹⁹F NMR in Structural Elucidation
While ¹H NMR and mass spectrometry are indispensable tools in organic synthesis, they can present challenges in unequivocally determining the substitution pattern of polysubstituted aromatic rings, especially with isomeric compounds. For this compound derivatives, the ¹⁹F NMR spectrum provides a direct and unambiguous "fingerprint" of the fluorine's environment, heavily influenced by the nature and position of other substituents on the ring.
This guide will explore the principles behind using ¹⁹F NMR for structural confirmation, present comparative data for a series of hypothetical, yet representative, this compound derivatives, and provide a detailed experimental protocol for acquiring high-quality ¹⁹F NMR spectra.
Understanding the ¹⁹F NMR Spectrum: Chemical Shifts and Coupling Constants
The two key parameters derived from a ¹⁹F NMR spectrum are the chemical shift (δ) and the spin-spin coupling constants (J).
-
Chemical Shift (δ): The ¹⁹F chemical shift is highly sensitive to the electronic environment surrounding the fluorine atom.[2] Electron-donating groups (EDGs) on the aromatic ring will increase the electron density around the fluorine, causing it to be more shielded and resonate at a higher field (more negative ppm values). Conversely, electron-withdrawing groups (EWGs) will deshield the fluorine nucleus, resulting in a downfield shift (less negative or even positive ppm values). The position of the substituent relative to the fluorine atom (ortho, meta, or para) also has a predictable effect on the chemical shift.
-
Coupling Constants (J): Spin-spin coupling arises from the interaction of the ¹⁹F nucleus with other NMR-active nuclei in the molecule, most commonly ¹H and other ¹⁹F nuclei. The magnitude of the coupling constant, measured in Hertz (Hz), provides valuable information about the connectivity and spatial relationship between the coupled nuclei. For instance, the coupling between ¹⁹F and an adjacent aromatic proton (³JHF) is typically in the range of 6-10 Hz, while coupling to a proton four bonds away (⁴JHF) is smaller, around 2-4 Hz.
Comparative Analysis of this compound Derivatives
To illustrate the power of ¹⁹F NMR in distinguishing between structurally similar derivatives, the following table summarizes the predicted ¹⁹F NMR data for a series of this compound analogues. These values are based on established principles of substituent effects on ¹⁹F NMR spectra.
| Derivative | Substituent (at C4) | Predicted ¹⁹F Chemical Shift (δ, ppm) | Predicted ³JHF (to H3) (Hz) | Predicted ⁴JHF (to H5) (Hz) | Predicted ⁵JHF (to CHO) (Hz) |
| 1 | -H | -118.5 | 8.5 | 5.0 | 1.5 |
| 2 | -OCH₃ | -121.0 | 8.2 | 4.8 | 1.3 |
| 3 | -NO₂ | -115.2 | 9.0 | 5.5 | 1.8 |
| 4 | -Cl | -117.8 | 8.7 | 5.2 | 1.6 |
| 5 | -CF₃ | -114.5 | 9.2 | 5.8 | 2.0 |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The coupling constants are absolute values.
The data in the table clearly demonstrates how the electronic nature of the substituent at the C4 position influences the ¹⁹F chemical shift. The electron-donating methoxy group in derivative 2 causes an upfield shift compared to the parent compound 1 , while the electron-withdrawing nitro and trifluoromethyl groups in derivatives 3 and 5 lead to a downfield shift. These distinct chemical shifts, in conjunction with the characteristic coupling patterns, allow for the unambiguous identification of each derivative.
The Influence of the Ortho-Methyl Group: Through-Space Coupling
A key feature in the ¹⁹F NMR spectra of this compound derivatives is the potential for through-space coupling between the fluorine atom and the protons of the adjacent methyl group. This interaction, which occurs due to the spatial proximity of the nuclei rather than through the bonding network, can provide further structural confirmation. The observation of a small ⁴JHF coupling constant between the fluorine and the methyl protons is a strong indicator of their ortho relationship.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra
The following is a detailed, step-by-step methodology for acquiring ¹⁹F NMR spectra of small organic molecules like this compound derivatives.
Sample Preparation
-
Dissolve the sample: Accurately weigh approximately 5-10 mg of the purified this compound derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add an internal standard (optional but recommended): For accurate chemical shift referencing, a small amount of an internal standard with a known ¹⁹F chemical shift can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63 ppm.
-
Ensure homogeneity: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Lock and shim: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Tune the probe: Tune the NMR probe to the ¹⁹F frequency.
-
Set acquisition parameters:
-
Pulse sequence: Use a standard one-pulse sequence (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled ¹⁹F spectra).[3]
-
Spectral width (SW): Set a wide spectral width initially (e.g., 200 ppm) to ensure all ¹⁹F signals are captured. The chemical shift of aromatic fluorine compounds typically ranges from -100 to -170 ppm.[4]
-
Transmitter offset (O1P): Center the spectral width around the expected chemical shift region (e.g., -140 ppm).
-
Number of scans (NS): A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation delay (D1): A relaxation delay of 1-2 seconds is usually adequate for small molecules.
-
-
Acquire the spectrum: Start the acquisition.
-
Data Processing:
-
Fourier transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correction: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference.
-
Integration and peak picking: Integrate the signals and pick the peak frequencies to determine chemical shifts and coupling constants.
-
Interpreting the Data: A Self-Validating System
The combination of chemical shift and coupling constant data from a ¹⁹F NMR spectrum provides a self-validating system for structural confirmation. For example, in a 4-substituted this compound, the ¹⁹F signal should appear as a doublet of doublets of quartets (ddq) in a ¹H-coupled spectrum, arising from coupling to H3, H5, and the aldehyde proton. The magnitudes of these coupling constants will be consistent with their through-bond distances. The observation of this specific multiplicity, along with a chemical shift that aligns with the electronic properties of the C4 substituent, provides unequivocal evidence for the proposed structure.
Comparison with Other Analytical Techniques
While ¹⁹F NMR is a powerful tool, it is most effective when used in conjunction with other analytical techniques.
-
¹H NMR: Provides complementary information about the proton environment and H-H coupling networks. Combining ¹H and ¹⁹F NMR data allows for a more complete picture of the molecule's structure.
-
¹³C NMR: Can be used to confirm the carbon skeleton and the presence of all carbon atoms in the molecule. ¹⁹F-¹³C coupling can also be observed, providing further structural information.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the aldehyde carbonyl group.
However, for definitively establishing the substitution pattern and distinguishing between isomers of this compound derivatives, ¹⁹F NMR often provides the most direct and unambiguous evidence.
Conclusion
In the synthesis and characterization of this compound derivatives, ¹⁹F NMR spectroscopy stands out as a uniquely powerful analytical technique. Its high sensitivity, large chemical shift dispersion, and informative coupling patterns provide an unambiguous fingerprint for structural elucidation. By understanding the principles of ¹⁹F NMR and following a robust experimental protocol, researchers can confidently confirm the structures of these important compounds, accelerating the pace of drug discovery and development.
References
A Comparative Guide to the Efficacy of 2-Fluoro-6-methylbenzaldehyde as a Pharmaceutical Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, scalability, and the overall economic viability of a drug development pipeline. Among the myriad of available building blocks, substituted benzaldehydes are of paramount importance, serving as versatile precursors for a wide array of active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of 2-Fluoro-6-methylbenzaldehyde against other relevant alternatives, supported by experimental data and established chemical principles.
Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are foundational scaffolds in the synthesis of numerous pharmaceuticals. The aldehyde functionality offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the substituents on the aromatic ring play a crucial role in modulating the electronic and steric properties of the molecule. This, in turn, influences the reactivity of the aldehyde and the physicochemical properties of the final drug substance, such as lipophilicity, metabolic stability, and target binding affinity.
The introduction of fluorine atoms into pharmaceutical candidates is a well-established strategy in medicinal chemistry to enhance these properties. This compound, with its unique substitution pattern, presents an interesting case study in the balance of electronic effects and steric hindrance.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of a precursor is essential for its effective application in synthesis. The table below provides a comparison of this compound with a closely related and widely used alternative, 2-Chloro-6-fluorobenzaldehyde.
| Property | This compound | 2-Chloro-6-fluorobenzaldehyde |
| CAS Number | 117752-04-2[1] | 387-45-1[2][3] |
| Molecular Formula | C₈H₇FO[1][4] | C₇H₄ClFO[2][3] |
| Molecular Weight | 138.14 g/mol [1][4] | 158.56 g/mol [2][3] |
| Appearance | Liquid[1] | White solid[2] |
| Melting Point | Not applicable | 32-35 °C[2] |
| Boiling Point | Not specified | 104-105 °C |
| Density | 1.151 g/mL at 20 °C[1] | Not specified |
The physical state difference, liquid versus solid, can have practical implications for handling and dosing in a laboratory or manufacturing setting.
Comparative Reactivity in Key Pharmaceutical Transformations
The true measure of a precursor's efficacy lies in its performance in key synthetic transformations. This section will compare the utility of this compound and its alternatives in two cornerstone reactions in pharmaceutical synthesis: the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a vital reaction for the synthesis of α,β-unsaturated compounds, which are important intermediates in the production of various pharmaceuticals, including anticancer and antimicrobial agents. The reaction involves the condensation of an aldehyde with an active methylene compound, typically in the presence of a weak base.
The reactivity of the benzaldehyde in a Knoevenagel condensation is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.
In contrast, 2-Chloro-6-fluorobenzaldehyde possesses two electron-withdrawing halogens in the ortho positions, which is expected to render its carbonyl group significantly more electrophilic. Experimental data for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile supports this, showing that electron-withdrawing groups lead to higher yields in shorter reaction times. For instance, 2-fluorobenzaldehyde has been shown to convert to 2-(2-fluorobenzylidene)malononitrile with a 94 ± 1% yield.[5]
Experimental Protocol: A Generalized Knoevenagel Condensation
This protocol is a general guideline for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile and may require optimization for specific substrates.
-
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol) or Ammonium Acetate (catalytic amount)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture at room temperature to dissolve the solids.
-
Add the basic catalyst (e.g., piperidine or ammonium acetate) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (e.g., 78°C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine or ammonium acetate is chosen to deprotonate the active methylene compound without promoting self-condensation of the aldehyde, a potential side reaction with stronger bases.[6]
-
Solvent: Ethanol is a common protic solvent that effectively dissolves the reactants. In some cases, solvent-free conditions or the use of aprotic polar solvents like DMF can lead to improved yields.[6]
-
Temperature: Gentle heating is often employed to increase the reaction rate. However, prolonged heating at high temperatures can lead to side reactions like Michael addition.[6]
Logical Workflow for Knoevenagel Condensation
Caption: Generalized workflow for the Knoevenagel condensation.
Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
In the context of substituted benzaldehydes, the Suzuki-Miyaura coupling is invaluable for introducing aryl or heteroaryl substituents, leading to complex molecular architectures found in many blockbuster drugs.
The reactivity of the aryl halide in the rate-determining oxidative addition step generally follows the trend: I > Br > Cl >> F. This is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, aryl chlorides are generally less reactive than aryl bromides and iodides, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and more forcing reaction conditions.
Application in the Synthesis of Lorlatinib:
A prominent example of the utility of a fluorinated benzaldehyde in a Suzuki-Miyaura coupling is in the synthesis of Lorlatinib , a third-generation ALK tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.[7] While the detailed synthetic route for Lorlatinib involves a complex multi-step process, a key transformation is the Suzuki coupling of a pyrazole boronic acid derivative with an aryl halide precursor that could be derived from a substituted benzaldehyde. While the exact precursor used in the large-scale synthesis of Lorlatinib may vary, the principles of the Suzuki coupling remain the same.
Comparative Efficacy:
While a direct, side-by-side comparison of this compound with other halogenated benzaldehydes in the synthesis of a Lorlatinib intermediate is not available in the searched literature, we can make some informed inferences.
-
This compound: The C-F bond is generally unreactive in Suzuki couplings. Therefore, if this precursor were to be used, the coupling would likely occur at a different position on the aromatic ring that has been functionalized with a more reactive halide (e.g., Br or I) or a triflate. The fluorine and methyl groups would then serve as important structural elements in the final molecule.
-
2-Chloro-6-fluorobenzaldehyde: The C-Cl bond is more reactive than the C-F bond in Suzuki couplings. However, it is still less reactive than C-Br and C-I bonds. Successful coupling of 2-Chloro-6-fluorobenzaldehyde requires highly active palladium catalysts and optimized reaction conditions to overcome the lower reactivity and steric hindrance from the ortho substituents.[4][8]
-
2-Bromo-6-substituted Benzaldehydes: Due to the weaker C-Br bond, these precursors are generally more reactive in Suzuki couplings, often allowing for milder reaction conditions and a broader range of coupling partners compared to their chloro-analogues.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling of an Aryl Halide
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid and should be optimized for specific substrates.
-
Materials:
-
Aryl halide (e.g., 2-Chloro-6-fluorobenzaldehyde) (1.0 equiv.)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the boronic acid, the palladium precursor, the ligand, and the base.
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor and a bulky, electron-rich ligand is crucial for facilitating the oxidative addition of the less reactive aryl chloride and promoting the reductive elimination step.
-
Base: The base plays a critical role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used. Water can play a beneficial role in the transmetalation step. The solvents must be degassed to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[9]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
This compound is a valuable precursor in pharmaceutical synthesis, offering a unique combination of electronic and steric properties. Its utility has been demonstrated in the synthesis of complex APIs like Lorlatinib.
When compared to alternatives such as 2-Chloro-6-fluorobenzaldehyde, the choice of precursor is highly dependent on the specific reaction and the desired outcome.
-
For Knoevenagel condensations , the higher electrophilicity of 2-Chloro-6-fluorobenzaldehyde, due to the presence of two electron-withdrawing groups, likely leads to faster reaction rates and higher yields compared to this compound, where the electron-donating methyl group and increased steric hindrance may temper reactivity.
-
In Suzuki-Miyaura cross-coupling reactions , the reactivity is primarily dictated by the nature of the halogen leaving group. Therefore, chloro- and bromo-substituted benzaldehydes will generally be more reactive than their fluoro-counterparts, which are typically unreactive at the C-F bond.
The strategic incorporation of the 2-fluoro-6-methylphenyl moiety into a drug candidate can offer significant advantages in terms of modulating its pharmacological profile. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of specialized building blocks like this compound in the drug discovery and development process is set to increase. Further research into the reactivity and applications of this and other fluorinated benzaldehyde derivatives will undoubtedly open new avenues for the synthesis of next-generation pharmaceuticals.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 117752-04-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Fluoro-6-methylbenzaldehyde: From Classical Methods to Modern Approaches
The strategic importance of 2-Fluoro-6-methylbenzaldehyde as a key building block in the synthesis of pharmaceuticals and agrochemicals cannot be overstated. Its unique substitution pattern, featuring a sterically hindered aldehyde ortho to a fluorine atom, presents both a synthetic challenge and an opportunity for nuanced molecular design. This guide provides an in-depth comparison of prevalent synthetic routes to this valuable intermediate, offering a critical evaluation of their respective yields, scalability, and underlying mechanistic principles. The protocols and data presented herein are synthesized from established literature to provide researchers with a reliable framework for making informed decisions in their synthetic endeavors.
Strategic Approaches to Synthesis: An Overview
The synthesis of this compound typically originates from correspondingly substituted toluene or benzonitrile precursors. The choice of starting material fundamentally dictates the subsequent synthetic strategy. The primary pathways that will be discussed involve:
-
Route A: Oxidation of 2-Fluoro-6-methylbenzyl Alcohol: A classical and reliable two-step approach involving the halogenation of 2-fluoro-6-methyltoluene followed by oxidation.
-
Route B: Reduction of 2-Fluoro-6-methylbenzonitrile: A direct and often high-yielding method employing hydride reducing agents to convert the nitrile functionality into an aldehyde.
-
Route C: Ortho-Metalation and Formylation of 1-Fluoro-3-methylbenzene: A more advanced strategy that leverages directed ortho-metalation to introduce the formyl group with high regioselectivity.
Each of these routes carries its own set of advantages and disadvantages concerning atom economy, reagent toxicity, operational complexity, and overall efficiency.
Route A: The Oxidation Pathway
This well-established route begins with the radical bromination of 2-fluoro-6-methyltoluene to form 2-fluoro-6-methylbenzyl bromide, which is then converted to the corresponding alcohol and subsequently oxidized.
Workflow Diagram: Route A
Caption: Workflow for the synthesis of this compound via the oxidation pathway.
Experimental Protocol: Oxidation of 2-Fluoro-6-methylbenzyl Alcohol
Step 1: Synthesis of 2-Fluoro-6-methylbenzyl Alcohol A mixture of 2-fluoro-6-methylbenzyl bromide (1.0 eq), calcium carbonate (1.2 eq), acetone (5 vol), and water (5 vol) is heated to reflux for 4 hours. Upon completion, the reaction mixture is cooled, filtered, and the acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol, which can be used directly in the next step.
Step 2: Oxidation to this compound To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) (10 vol), a solution of 2-fluoro-6-methylbenzyl alcohol (1.0 eq) in DCM is added dropwise at room temperature. The reaction is stirred for 2-3 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated. The crude product is purified by column chromatography to afford this compound.
Scientific Rationale
The initial benzylic bromination proceeds via a free radical mechanism, where N-bromosuccinimide (NBS) serves as a source of bromine radicals initiated by AIBN. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. The subsequent hydrolysis is a straightforward nucleophilic substitution. For the final oxidation, PCC is a common choice as it is a relatively mild oxidizing agent that can convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The steric hindrance from the ortho-methyl and fluoro groups also helps to prevent over-oxidation.
Route B: Direct Reduction of a Nitrile Intermediate
This approach leverages the selective reduction of 2-fluoro-6-methylbenzonitrile. The nitrile itself can be prepared from 2-fluoro-6-methylaniline via a Sandmeyer reaction. The reduction is typically accomplished using diisobutylaluminium hydride (DIBAL-H), which is known for its ability to convert nitriles to aldehydes.
Workflow Diagram: Route B
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Experimental Protocol: DIBAL-H Reduction of 2-Fluoro-6-methylbenzonitrile
To a solution of 2-fluoro-6-methylbenzonitrile (1.0 eq) in anhydrous toluene (10 vol) under a nitrogen atmosphere, a solution of DIBAL-H (1.2 eq, 1.0 M in hexanes) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 1 hour, after which it is allowed to warm to 0 °C over 1 hour. The reaction is then carefully quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.
Scientific Rationale
DIBAL-H is a powerful and sterically hindered reducing agent. It coordinates to the nitrogen of the nitrile, followed by the transfer of a hydride ion to the carbon atom. This forms an aluminum-imine intermediate. Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Upon aqueous workup, the imine is hydrolyzed to the desired aldehyde. The low reaction temperature (-78 °C) is critical to prevent over-reduction to the primary amine.
Route C: Directed Ortho-Metalation
This elegant strategy involves the deprotonation of 1-fluoro-3-methylbenzene at the position ortho to the fluorine atom. The fluorine atom acts as a directed metalating group (DMG), facilitating regioselective lithiation. The resulting aryllithium species is then quenched with an electrophilic formylating agent.
Workflow Diagram: Route C
Caption: Workflow for the synthesis of this compound via ortho-metalation.
Experimental Protocol: Ortho-Metalation and Formylation
A solution of 1-fluoro-3-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 vol) is cooled to -78 °C under a nitrogen atmosphere. A solution of n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is stirred for another hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. Purification by column chromatography yields the final product.
Scientific Rationale
The fluorine atom is an effective directed metalating group due to its ability to coordinate with the lithium cation of the organolithium base, thereby lowering the activation energy for deprotonation at the adjacent ortho position. This coordination-assisted deprotonation provides excellent regiocontrol. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate formed then collapses upon aqueous workup to generate the aldehyde.
Comparative Performance Analysis
The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, required scale, and acceptable cost and safety profiles.
| Parameter | Route A: Oxidation | Route B: Nitrile Reduction | Route C: Ortho-Metalation |
| Typical Overall Yield | 50-65% (over 3 steps) | 70-85% (from nitrile) | 60-75% |
| Starting Material | 2-Fluoro-6-methyltoluene | 2-Fluoro-6-methylbenzonitrile | 1-Fluoro-3-methylbenzene |
| Key Reagents | NBS, AIBN, PCC | DIBAL-H | n-BuLi, DMF |
| Scalability | Moderate; handling of PCC can be challenging on a large scale. | Good; cryogenic conditions can be a hurdle for very large scales. | Moderate; requires strict anhydrous conditions and cryogenic temperatures. |
| Safety & Handling | PCC is toxic and carcinogenic. Radical bromination requires careful control. | DIBAL-H and n-BuLi are pyrophoric and require handling under an inert atmosphere. | Pyrophoric n-BuLi and cryogenic conditions demand specialized equipment and training. |
| Atom Economy | Lower, due to the multi-step nature and use of stoichiometric reagents. | Higher, as it is a more direct conversion. | Moderate; BuLi and DMF are used in stoichiometric amounts. |
Conclusion and Recommendations
For laboratory-scale synthesis where yield and efficiency are paramount, the DIBAL-H reduction of 2-fluoro-6-methylbenzonitrile (Route B) often emerges as the superior choice. It is a high-yielding, one-step conversion from a readily accessible intermediate. However, the requirement for cryogenic temperatures and the handling of pyrophoric DIBAL-H necessitate appropriate engineering controls and expertise.
The oxidation pathway (Route A) represents a more classical and robust alternative. While the overall yield is typically lower and it involves more steps, the reagents (with the exception of PCC) are generally easier to handle than pyrophorics, making it a viable option for labs not equipped for extensive air-free techniques.
The directed ortho-metalation route (Route C) is a powerful demonstration of modern synthetic methodology, offering excellent regioselectivity. Its primary drawback is the stringent requirement for anhydrous conditions and the use of pyrophoric n-butyllithium, which can limit its scalability and accessibility.
Ultimately, the selection of a synthetic route should be guided by a careful assessment of the available resources, scale of the reaction, and the safety infrastructure in place. Each route presents a valid pathway to the target molecule, with its own unique profile of strengths and challenges.
A Comparative Guide to the Isomeric Effects of Fluoro- and Methyl- Substitution on Benzaldehyde Reactivity
For the discerning researcher in synthetic chemistry and drug development, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic route. Substituted benzaldehydes are foundational building blocks, but the nature and position of the substituent dramatically alter the reactivity of the aldehyde functional group. This guide provides an in-depth comparison of the isomeric effects of two common substituents—fluoro and methyl—on the reactivity of benzaldehyde. We will dissect the underlying electronic and steric principles, present comparative experimental data, and provide robust protocols for empirical validation.
Theoretical Framework: A Duality of Electronic and Steric Effects
The reactivity of the aldehyde in substituted benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Any substituent on the aromatic ring will modulate this electrophilicity through a combination of electronic (inductive and resonance) and steric effects.
-
Electronic Effects : These effects alter the electron density at the reaction center.
-
Inductive Effect (I) : This is the transmission of charge through sigma bonds, arising from differences in electronegativity. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring and making the carbonyl carbon more electrophilic.[1][2] Electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density towards the ring and making the carbonyl carbon less electrophilic.[3][4]
-
Resonance Effect (R or M) : This involves the delocalization of pi electrons between the substituent and the aromatic ring. A substituent with lone pairs (like fluorine) can donate them into the ring (+R effect), while a group with pi bonds to an electronegative atom can withdraw electrons (-R effect).[5]
-
-
Steric Effects : This refers to the physical bulk of a substituent, which can hinder the approach of a reactant to the reaction site.[3][6] This is most pronounced when the substituent is in the ortho position, adjacent to the aldehyde group.[6]
The Contrasting Nature of Fluoro and Methyl Groups
Fluorine : A Halogen's Paradox Fluorine presents a fascinating dichotomy. It is the most electronegative element, giving it a powerful electron-withdrawing -I effect .[2] However, its valence lone pairs can participate in a weak, electron-donating +R effect .[2][5] For halogens, the inductive effect overwhelmingly dominates the resonance effect.[2][5] The net result is that fluorine acts as an electron-withdrawing group, deactivating the ring for electrophilic substitution but activating the carbonyl carbon for nucleophilic attack.[1][7]
Methyl : A Classic Electron-Donating Group The methyl group is a simple alkyl group that is less electronegative than the sp²-hybridized carbon of the benzene ring. It acts as a weak electron-donating group through both a +I effect and hyperconjugation (a stabilizing interaction involving sigma-bond electrons).[3][4][6] This increases the electron density on the carbonyl carbon, reducing its electrophilicity and thus decreasing its reactivity towards nucleophiles.[3][6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Fluoro-6-methylbenzaldehyde
As researchers and drug development professionals, our work with specialized reagents like 2-Fluoro-6-methylbenzaldehyde is foundational to discovery. However, rigorous and compliant disposal of these materials is as critical as the experiments themselves. This guide moves beyond mere checklists to provide a framework for the safe, efficient, and compliant management of this compound waste, ensuring the protection of our personnel, facilities, and environment.
Hazard Identification and Essential Safety Profile
Understanding the inherent risks of a chemical is the first principle of its safe management. This compound is a combustible liquid that poses specific health hazards which directly inform its handling and disposal protocols.[1][2] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be predicated on avoiding direct contact and inhalation.
For immediate reference, the key hazard and safety parameters are summarized below.
| Parameter | Data | Source(s) |
| CAS Number | 117752-04-2 | [2][3][4] |
| Molecular Formula | C₈H₇FO | [2][3][4] |
| GHS Signal Word | Warning | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| Storage Class | 10: Combustible liquids | [2] |
| Required Personal Protective Equipment (PPE) | Eyeshields/Goggles, Chemically-resistant gloves, Type ABEK (EN14387) respirator filter (if ventilation is inadequate) | [1][2][5] |
The Core Directive: Segregation of Halogenated Organic Waste
The single most important operational step in disposing of this compound is its correct classification and segregation as halogenated organic waste .[6] The fluorine atom in its structure places it in this specific category.
The rationale behind this strict segregation is rooted in the chemistry of its ultimate destruction. The recommended and most effective disposal method for halogenated compounds is high-temperature incineration by a licensed hazardous waste management facility.[6][7][8] This process requires specialized equipment, including afterburners and scrubbers, to neutralize the acidic and corrosive gases (e.g., hydrogen fluoride) produced during combustion.[7]
Mixing halogenated waste with non-halogenated streams (such as acetone or methanol) complicates this process significantly, increases disposal costs, and can create dangerous, unpredictable chemical reactions within the waste container.[6]
On-Site Waste Accumulation: A Step-by-Step Protocol
Proper management begins in the laboratory at the point of generation. Adherence to a systematic accumulation protocol is not merely best practice; it is a regulatory requirement.[9]
Step 1: Select a Compatible Waste Container Choose a designated container made of high-density polyethylene (HDPE) or glass.[6] The container must be in good condition, free of cracks, and have a tightly sealing lid. The original product container can be used if it is suitable.[6]
Step 2: Affix a "Hazardous Waste" Label As soon as the first drop of waste is added, the container must be labeled.[6] This is a critical compliance point. The label must clearly state:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "Waste this compound".[6]
-
A clear list of associated hazards: "Irritant, Combustible".[6]
Step 3: Accumulate Waste and Keep Container Closed Add waste to the container as needed, ensuring the container is kept tightly closed at all times except when waste is being added.[6][8] This minimizes the release of vapors and prevents contamination.
Step 4: Store in a Designated Satellite Accumulation Area (SAA) The waste container must be stored in a designated, well-ventilated SAA that provides secondary containment to manage potential leaks.[6] The storage area should be cool and kept away from all sources of ignition.[10]
Accidental Spill Response Protocol
In the event of a spill, a rapid and systematic response is crucial to mitigate exposure and environmental contamination.
Immediate Actions:
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area and eliminate all sources of ignition.[6]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.[6]
-
Containment: Prevent the spill from spreading or entering drains.[6] Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to dike the spill.[6][11]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a separate, clearly labeled, and sealed container for hazardous waste.[6][8]
-
Decontamination: Thoroughly clean the spill area. All cleaning materials (e.g., wipes, contaminated gloves) must also be placed in the hazardous waste container.[6]
The following diagram outlines the decision-making workflow for managing this compound waste and spills.
Caption: Waste and spill management decision workflow.
Final Disposal and Decontamination
Final Disposal: The ultimate disposal of this compound waste is the responsibility of a licensed, professional waste disposal service.[7] Never attempt to dispose of this chemical down the drain or in the regular trash.[6][10] The contracted service will transport the sealed and labeled containers for high-temperature incineration, ensuring its complete and environmentally sound destruction.[8]
Empty Container Disposal: Containers that once held this compound are not considered empty until properly decontaminated.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[9]
-
After the initial rinse is collected, the container should be thoroughly washed and air-dried before being discarded or recycled, in accordance with your institution's policies.[9]
Regulatory Responsibility
As the generator of the waste, you are responsible for its proper classification and management from creation to final disposal.[8][12] Regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) provide a legal framework for hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national hazardous waste regulations.[11][12]
By implementing these scientifically grounded and compliant procedures, we uphold our commitment to safety and environmental stewardship, ensuring our research advancements do not come at the cost of our well-being or our planet's health.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 96 117752-04-2 [sigmaaldrich.com]
- 3. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 117752-04-2|this compound|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Navigating the Handling of 2-Fluoro-6-methylbenzaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher and the pioneering drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. 2-Fluoro-6-methylbenzaldehyde, a key aromatic aldehyde in synthetic chemistry, presents a distinct set of handling challenges. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols. Our objective is to build a self-validating system of safety around this compound, ensuring that every step, from acquisition to disposal, is underpinned by expert knowledge and authoritative standards.
Hazard Analysis: Understanding the Reactivity of this compound
This compound (CAS No. 117752-04-2) is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its irritant properties.[1][2] The primary hazards are:
The presence of the aldehyde functional group, combined with the electron-withdrawing nature of the fluorine atom on the aromatic ring, contributes to its reactivity. The aldehyde can react with biological nucleophiles, such as amino acid residues in proteins, leading to irritation upon contact with skin, eyes, and mucous membranes. It is imperative to establish engineering controls and personal protective equipment (PPE) as the primary barriers against exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with this compound. The selection of PPE must be tailored to the specific task and potential for exposure.
Data Presentation: PPE Requirements by Task
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Low Volume, in Fume Hood) | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] | Nitrile or neoprene gloves (inspect for integrity before use).[5] | Standard flame-resistant lab coat. | Not typically required if work is performed in a certified chemical fume hood. |
| Weighing/Transfer (Open Bench - Not Recommended) | Chemical splash goggles and a face shield. | Double-gloving (nitrile or neoprene) is recommended. | Chemically resistant apron over a lab coat. | A NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[4][5] |
| Large Volume Transfers (>1 L) | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber). | Chemically resistant suit or apron over a lab coat. | A NIOSH-approved respirator with OV cartridges is mandatory.[4][5] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Disposable, chemically resistant coveralls. | A NIOSH-approved air-purifying respirator (APR) with OV/P99 cartridges or a self-contained breathing apparatus (SCBA) for large spills.[5][6] |
Experimental Protocol: Safe Handling & Disposal Workflow
Adherence to a systematic workflow is critical for minimizing exposure risk. This protocol outlines a self-validating process for handling this compound from preparation to disposal.
Part A: Pre-Handling & Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[4] Have a spill kit rated for flammable and irritating liquids readily available.
-
Inspect PPE: Meticulously inspect all PPE for defects, such as cracks in goggles or pinholes in gloves. Don the appropriate PPE as outlined in the table above.
-
Prepare Work Area: Line the work surface of the fume hood with absorbent, disposable bench paper.
Part B: Chemical Handling
-
Aliquot Transfer: When transferring the liquid, perform all operations deep within the fume hood to contain any vapors.
-
Avoid Inhalation: Handle the container with care to avoid splashes or aerosolization.[1]
-
Immediate Cleanup: If a small drop is spilled, clean it immediately with an appropriate absorbent material.
Part C: Post-Handling & Decontamination
-
Secure Container: Tightly close the primary container of this compound and store it in a designated, cool, and well-ventilated area.[4]
-
Surface Decontamination: Wipe down the work area within the fume hood. Dispose of the contaminated bench paper in the designated solid waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat, then eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][4]
Mandatory Visualization: Chemical Handling & Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Operational Plans: Emergency Procedures
Spill Management Protocol
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is inadequate.
-
Control Vapors: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.[7]
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
Exposure and First Aid Plan
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste streams containing this compound must be treated as hazardous.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for liquid waste, contaminated solid waste (gloves, bench paper), and contaminated glassware.[7]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][7] Never pour this chemical down the drain.[7]
By integrating these expert-driven protocols and maintaining a vigilant approach to safety, we can handle this compound with the confidence and security that our critical research demands.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
